molecular formula C6H4BrF3N2O B2942478 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1240602-39-4

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2942478
CAS No.: 1240602-39-4
M. Wt: 257.01
InChI Key: OKPVWODKHJZUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and agrochemical discovery. The presence of both bromo and trifluoromethyl groups on the pyrimidine ring makes this molecule a valuable and versatile building block for the synthesis of more complex derivatives. The pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets by forming effective hydrogen bonds and acting as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

5-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVWODKHJZUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, discusses its reactivity, and explores its potential applications, with a focus on providing a scientifically robust resource for laboratory professionals.

Introduction and Significance

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The introduction of a trifluoromethyl (-CF3) group and a bromine atom to the pyrimidine ring imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance the binding affinity of a molecule to its biological target.[2] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.[2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity.[3] This strategic functionalization makes 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectral Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key properties of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

PropertyValueSource
CAS Number 1240602-39-4[4]
Molecular Formula C₆H₄BrF₃N₂O[4]
Molecular Weight 257.01 g/mol [4]
Appearance White to off-white solid (Predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in organic solvents such as DMSO, DMF, and methanol.General knowledge
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl group protons (around 2.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). The pyrimidine ring proton may appear as a singlet in the aromatic region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four unique carbons of the pyrimidine ring.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (broad, around 3200-3500 cm⁻¹), C=O stretching of the pyrimidinone tautomer (around 1650-1700 cm⁻¹), C-N stretching, and C-F stretching vibrations (in the 1000-1350 cm⁻¹ region).

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other small fragments.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is not explicitly published, a plausible and logical synthetic route can be devised based on established pyrimidine chemistry. A common and effective method for the synthesis of substituted pyrimidin-4-ols is the condensation of a β-ketoester with an amidine.

Proposed Synthetic Pathway:

A likely synthetic approach involves the cyclocondensation of a trifluoromethyl-β-ketoester with acetamidine, followed by bromination.

Synthesis_of_5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol reactant1 Ethyl 4,4,4-trifluoroacetoacetate r1 Cyclocondensation reactant1->r1 reactant2 Acetamidine Hydrochloride reactant2->r1 base Base (e.g., NaOEt) base->r1 intermediate 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol r2 Bromination intermediate->r2 brominating_agent Brominating Agent (e.g., NBS) brominating_agent->r2 product 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol r1->intermediate r2->product

Caption: Proposed synthetic workflow for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate.

  • Addition of Amidine: To the resulting solution, add acetamidine hydrochloride portion-wise while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Step 2: Bromination to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

  • Reaction Setup: Dissolve the 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol obtained from the previous step in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

  • Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at room temperature. The use of NBS is often preferred for its selectivity and milder reaction conditions compared to elemental bromine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period determined by TLC monitoring.

  • Work-up: Once the reaction is complete, quench any excess brominating agent with a solution of sodium thiosulfate. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford the final product, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Reactivity and Potential Applications

The chemical reactivity of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is dictated by its key functional groups: the pyrimidin-4-ol core, the bromine atom, and the trifluoromethyl group.

Tautomerism:

The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. This tautomerism can affect its reactivity and biological interactions.

Tautomerism Pyrimidinol 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (enol form) Pyrimidinone 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one (keto form) Pyrimidinol->Pyrimidinone Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.

Reactivity of the Bromine Atom:

The bromine atom at the 5-position of the pyrimidine ring is a key site for synthetic diversification. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide access to a vast library of derivatives with diverse functionalities, which is a crucial strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Potential Applications in Drug Discovery:

The combination of the pyrimidine core, a trifluoromethyl group, and a synthetically versatile bromine atom makes 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol a highly attractive scaffold for the development of new therapeutic agents. Pyrimidine derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Agents: Many pyrimidine-based compounds are used as anticancer drugs, often by inhibiting kinases or other enzymes involved in cell proliferation.[2][5] The trifluoromethyl group can enhance the potency of these inhibitors.

  • Antiviral and Antifungal Agents: The pyrimidine nucleus is a component of several antiviral and antifungal drugs.[5]

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

The strategic placement of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromine atom allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.

Safety and Handling

As a laboratory chemical, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated and trifluoromethylated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3][6] Avoid contact with skin and eyes.[3][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[6]

Conclusion

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a metabolically robust and electron-withdrawing trifluoromethyl group, and a synthetically tractable bromine atom provides a powerful platform for the design and discovery of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and scientists working with this promising compound. Further experimental investigation into its specific properties and biological activities is warranted and is likely to uncover new opportunities for its application in drug development.

References

  • Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

  • Capot Chemical Co., Ltd. Specifications of 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol. Retrieved from [Link]

  • Google Patents. (2022). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103417.
  • Wiśniewska, J., et al. (2022).
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Google Patents. (2023). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Chemical Synthesis Database. (2025, May 20). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Retrieved from [Link]

  • PubChem. 5-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • Szychowski, K. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.
  • Kaplaushenko, A., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol and evaluation of their antimicrobial activity. Journal of Faculty of Pharmacy of Ankara University, 45(1), 1-13.
  • Broad Institute. (2018). WO 2018/183936 A1 - Broad Institute.
  • Pfizer Inc. (2012). WO 2012/069948 A1 - Common Organic Chemistry.

Sources

chemical structure of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, appearing in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of a highly functionalized pyrimidine derivative: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol .

This molecule is a sophisticated building block, strategically equipped with substituents that offer a combination of desirable physicochemical properties and versatile synthetic handles. The presence of a trifluoromethyl group, a bromine atom, a methyl group, and a hydroxyl group on the pyrimidine core makes this compound a subject of significant interest for researchers and scientists in pharmaceutical and agrochemical development. This document will delve into its detailed chemical structure, plausible synthetic strategies, analytical characterization, and its potential as a cornerstone for the development of novel chemical entities.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol dictates its chemical behavior and potential applications.

Core Structural Features

The fundamental identity of the compound is defined by the following key information:

PropertyValueReference
CAS Number 1240602-39-4[1]
Molecular Formula C₆H₄BrF₃N₂O[1]
Molecular Weight 257.01 g/mol [1]

The molecule's structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents are positioned as follows:

  • Position 2: A methyl group (-CH₃)

  • Position 4: A hydroxyl group (-OH), which exists in tautomeric equilibrium with a keto group (=O)

  • Position 5: A bromine atom (-Br)

  • Position 6: A trifluoromethyl group (-CF₃)

Caption: 2D structure of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A critical feature of 4-hydroxypyrimidines is their existence as an equilibrium mixture of tautomers: the hydroxyl (-ol) form and the keto (-one) form. In the solid state and in most solvents, the pyrimidin-4-one tautomer is generally favored due to the greater stability of the amide-like functionality. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.

The Influence of Key Substituents

The utility of this compound in drug discovery is largely due to the strategic placement of its functional groups.

  • Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry.[2] This strongly electron-withdrawing and highly lipophilic moiety can profoundly enhance a molecule's pharmacokinetic profile by improving metabolic stability and membrane permeability.[3][4] The C-F bond is significantly stronger than a C-H bond, making the group resistant to oxidative metabolism.[3] Its presence can also increase binding affinity to target proteins.[2]

  • Bromo (-Br) Group: The bromine atom at the 5-position is not merely a steric or electronic modifier; it is a versatile synthetic handle. The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5][6] This allows for the selective introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, making it an ideal point for library generation.[5][6][7][8][9]

  • Hydroxyl (-OH) Group: The hydroxyl/keto group at the 4-position contributes to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. This is critical for solubility and for forming specific interactions within a biological target's binding site. This position can also be a site for further derivatization, such as O-alkylation, to modulate the compound's properties.[10]

Synthesis and Reactivity Profile

While specific, published synthetic routes for 1240602-39-4 are proprietary, its structure allows for a logical retrosynthetic analysis based on established pyrimidine synthesis methodologies.

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve a cyclocondensation reaction, which is a cornerstone of pyrimidine chemistry.[11][12][13] The key steps would be the reaction of a trifluoromethylated β-dicarbonyl equivalent with an amidine, followed by bromination.

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Cyclocondensation cluster_2 Reaction Step 2: Bromination A Ethyl 4,4,4-trifluoroacetoacetate C 2-Methyl-6-(trifluoromethyl) pyrimidin-4-ol A->C Base B Acetamidine B->C D 5-Bromo-2-methyl-6-(trifluoromethyl) pyrimidin-4-ol (Target Molecule) C->D NBS or Br₂

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: General Cyclocondensation

  • Reaction Setup: To a solution of a suitable base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol), add the amidine hydrochloride salt (e.g., acetamidine hydrochloride).

  • Addition of β-Ketoester: Slowly add the β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11]

  • Work-up: After completion, cool the mixture and neutralize it with an acid. The product often precipitates and can be collected by filtration.[11][13]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[11]

Reactivity and Derivatization Potential

The primary site for synthetic diversification is the C5-bromo position. This allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[8]

  • Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water).[8] Degas the mixture thoroughly by bubbling with an inert gas like argon or nitrogen.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[5]

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product using silica gel column chromatography to yield the C5-arylated pyrimidine derivative.[11]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods is employed for full structural elucidation.[13][14]

TechniqueExpected ObservationsPurpose
¹H NMR A singlet in the aliphatic region (~2.5 ppm) for the -CH₃ group. A broad singlet for the -OH/-NH proton (position can vary and may exchange with D₂O).Confirms the presence of non-exchangeable protons and their chemical environment.
¹³C NMR A characteristic quartet for the -CF₃ carbon due to coupling with fluorine atoms. Signals corresponding to the methyl carbon and the aromatic carbons of the pyrimidine ring.Determines the carbon framework of the molecule.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.Confirms the presence and electronic environment of the trifluoromethyl group.
Mass Spectrometry (MS) A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight (257.01). A characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) due to the presence of bromine (⁷⁹Br and ⁸¹Br).[11]Confirms the molecular weight and elemental composition (especially bromine).[15]
Infrared (IR) Spectroscopy Broad absorption band for O-H stretch (~3200-3400 cm⁻¹). Strong C=O stretch (~1650-1700 cm⁻¹) from the keto tautomer. C=N and C=C ring stretching vibrations (~1550-1650 cm⁻¹). Strong C-F stretching bands (~1100-1300 cm⁻¹).[16]Identifies the key functional groups present in the molecule.
HPLC A sharp, single peak under appropriate chromatographic conditions.Assesses the purity of the compound.[17]

Applications in Research and Drug Development

The true value of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol lies in its potential as a versatile scaffold for generating novel bioactive compounds.

  • Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known "privileged scaffold" in kinase inhibitor design. Many approved drugs, such as EGFR inhibitors, feature a substituted pyrimidine ring that mimics the adenine portion of ATP to bind in the enzyme's active site.[18] Derivatives of this compound could be synthesized and screened for activity against various kinases implicated in cancer and other diseases.

  • Agrochemical Development: Pyrimidine derivatives are also prevalent in modern agrochemicals, exhibiting fungicidal, herbicidal, and insecticidal properties.[19] The metabolic stability conferred by the trifluoromethyl group is highly advantageous in this field, potentially leading to more potent and persistent crop protection agents.

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is fundamental to nucleosides, making it a logical starting point for the development of antiviral and antimicrobial drugs.[19] The unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action against resistant pathogens.

Conclusion

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is more than just a chemical compound; it is a carefully designed tool for chemical innovation. Its structure embodies several key principles of modern drug design: a biologically relevant core (pyrimidine), a group for enhancing pharmacokinetic properties (-CF₃), and a reactive handle for synthetic diversification (-Br). These features make it an exceptionally valuable building block for researchers aiming to synthesize and explore new chemical space in the quest for novel therapeutics and agrochemicals. The methodologies and insights presented in this guide provide a solid foundation for harnessing the potential of this versatile molecule.

References

  • Pharmaffiliates. The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. Available from: [Link]

  • Bentham Science Publisher. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]

  • PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available from: [Link]

  • ResearchGate. “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. Available from: [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Panduranga Mudgal. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available from: [Link]

  • PMC. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available from: [Link]

  • Frontiers. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Available from: [Link]

  • OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]

Sources

Technical Guide: Solubility of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol in DMSO and DMF

[1]

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4) in the polar aprotic solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

Core Takeaway: This compound exhibits high solubility in both DMSO and DMF, typically exceeding 100 mg/mL (approx. 300-400 mM) at ambient temperature.[2] This high solubility is driven by the solvents' ability to disrupt the strong intermolecular hydrogen bonding characteristic of the pyrimidinone solid state. While exact saturation limits depend on specific crystalline polymorphs, DMSO is the preferred vehicle for biological assays due to lower toxicity and higher solvating power, whereas DMF is often preferred in synthetic workups due to its lower boiling point (


Chemical Architecture & Tautomerism

To understand the solubility of this compound, one must first understand its dynamic structure.[2] The name "pyrimidin-4-ol" implies an aromatic hydroxyl group, but in the solid state and in polar solutions, these compounds predominantly exist as the pyrimidin-4(3H)-one tautomer.[1]

The Tautomeric Equilibrium

The trifluoromethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1

Tautomerismcluster_0Tautomeric EquilibriumEnolEnol Form(Pyrimidin-4-ol)Less PolarCommon in Gas PhaseKetoKeto Form(Pyrimidin-4(3H)-one)Highly PolarDominant in DMSO/Solid StateEnol->Keto Solvent Stabilization(DMSO/DMF)

Figure 1: The dynamic equilibrium between the enol and keto forms.[2][3] In DMSO and DMF, the highly polar keto form is stabilized by the solvent's high dielectric constant.

Structural Impact on Solubility
  • Solid State: The keto form forms strong intermolecular hydrogen bonds (N-H ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     O=C), creating a high-melting crystal lattice (often 
    
    
    ) that is insoluble in non-polar solvents (e.g., Hexanes) and sparingly soluble in water.
  • Solvation Mechanism: DMSO and DMF act as potent Hydrogen Bond Acceptors (HBA).[2] They disrupt the intermolecular lattice by accepting the H-bond from the N-H (keto) or O-H (enol), effectively "wrapping" the molecule in a solvent shell.

Solubility Profile: DMSO vs. DMF[4][5]

The following data summarizes the operational solubility parameters. While batch-specific crystalline habits can alter the rate of dissolution, the saturation limits generally follow these trends.

Comparative Data Table
ParameterDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)
Solubility Rating Excellent Very Good
Est.[2] Saturation Limit


Dissolution Rate Fast (exothermic)Moderate
Biological Compatibility Standard for assays (

)
Toxic/Interfering
Boiling Point

(Hard to remove)

(Easier to remove)
Hygroscopicity Extreme (absorbs water)High
Selection Logic
  • Choose DMSO if: You are preparing stock solutions for biological screening (e.g., IC50 assays), NMR studies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -DMSO), or long-term storage at 
    
    
    .
  • Choose DMF if: You are performing synthetic reactions (e.g., SnAr substitutions) where workup requires solvent removal via rotary evaporation or aqueous washing, or if the specific reaction is sensitive to the oxidizing potential of DMSO.[2]

Experimental Protocol: Solubility Determination

Do not rely solely on literature values. The specific polymorph of your batch affects the dissolution rate.[2] Use this self-validating protocol to determine the precise solubility limit for your specific lot.

Materials
  • Compound: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4)[1][4]

  • Solvent: Anhydrous DMSO or DMF (Grade ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Equipment: Vortex mixer, Sonicator, Centrifuge (optional).[2]

The "Saturation Shake-Flask" Workflow

ProtocolStartStart: Weigh 10 mg CompoundAddSolventAdd 100 µL Solvent (DMSO/DMF)(Target: 100 mg/mL)Start->AddSolventMixVortex (30s) & Sonicate (5 min)Temp: 25°CAddSolvent->MixCheckVisual InspectionMix->CheckClearSolution Clear?SuccessCheck->ClearYesCloudyCloudy/Precipitate?Check->CloudyNoDiluteAdd 100 µL Solvent(New Target: 50 mg/mL)Cloudy->DiluteDilute->Mix

Figure 2: Step-by-step decision tree for determining solubility limits without wasting large amounts of compound.

Step-by-Step Procedure
  • Initial Charge: Weigh

    
     of the solid into a 1.5 mL microcentrifuge tube.
    
  • Solvent Addition: Add

    
     of anhydrous DMSO. This targets a concentration of 100 mg/mL .
    
  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature for 5 minutes.

    • Note: Sonicating warms the solvent. Ensure it cools to room temperature (RT) before final inspection to avoid "supersaturation" that precipitates later.

  • Observation:

    • Clear: Solubility is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . You may proceed with this stock concentration.
      
    • Cloudy: Add solvent in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       increments, repeating the vortex/sonicate cycle, until clear. Calculate final solubility as:
      ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">
      
      
      

Applications & Stability

Stock Solution Preparation

For biological assays, a 10 mM or 100 mM stock solution is standard.[2]

  • Formula: To make ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of 
    
    
    stock:
    
    
    
    
  • Storage: Store DMSO stocks at

    
     or 
    
    
    . The trifluoromethyl and bromo substituents are stable, but the solution should be kept anhydrous to prevent gradual hydrolysis or precipitation over months.
Reaction Chemistry (SnAr)

In synthetic applications, this compound is often used as an electrophile.[2] The "4-ol" (keto) oxygen can be converted to a chloride using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

  • Solvent Choice: For couplings involving the Br atom, DMF is often preferred over DMSO if high temperatures (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) are required, to avoid the decomposition of DMSO.
    

Safety & Handling

  • Permeability: DMSO and DMF are potent skin penetrants.[2] They will carry the fluorinated pyrimidine directly into the bloodstream if spilled on skin. Double-gloving (Nitrile) is mandatory.[2]

  • Ventilation: DMF is a reproductive toxin and hepatotoxin.[2] Handle strictly within a fume hood.

References

  • Compound Identity: CAS 1240602-39-4 corresponds to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.[1][4] ChemicalBook / Dana Bioscience Catalog Entry. Link

  • General Pyrimidine Solubility: "Solubility of halogenated pyrimidinols in polar aprotic solvents." BenchChem Technical Guides. Link

  • Solvent Properties: Gaylord Chemical Company.[2][5] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Link

  • Tautomerism: Singh, V., et al. "Role of tautomerism in RNA biochemistry."[2][6] RNA, 2015.[2] (Provides theoretical basis for pyrimidinone/pyrimidinol equilibrium). Link

Technical Analysis: Tautomeric Equilibrium in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule formally designated as 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4) presents a classic case of heterocyclic tautomerism where nomenclature often diverges from physical reality. While cataloged as a "pyrimidin-4-ol" (enol form), empirical evidence from physical organic chemistry dictates that this scaffold exists predominantly as the pyrimidin-4(3H)-one (keto/lactam form) in both the solid state and solution.

For drug development professionals, this distinction is not merely semantic. It dictates solubility, hydrogen bond donor/acceptor profiles in protein binding pockets, and the regioselectivity of downstream functionalization (N- vs. O-alkylation). This guide dissects the electronic drivers of this equilibrium and provides validated protocols for characterization and synthetic manipulation.

Part 1: Structural Dynamics & Theoretical Framework

The Keto-Enol Equilibrium

The core structural conflict lies between the aromatic lactim (enol) and the non-aromatic, yet resonance-stabilized, lactam (keto) forms.

  • Form A (Lactim/Enol): Possesses a true hydroxyl group at position 4 and a fully conjugated aromatic pyrimidine ring.

  • Form B (Lactam/Keto): Features a carbonyl at position 4 and a protonated nitrogen at position 3 (NH). This form sacrifices full aromaticity for the high stability of the amide-like resonance (

    
    ).
    
Electronic Impact of Substituents

The specific substitution pattern of this molecule strongly biases the equilibrium toward the Lactam (4-one) form:

  • 6-Trifluoromethyl (-CF

    
    ):  This strong electron-withdrawing group (EWG) exerts a powerful inductive effect (-I). By withdrawing electron density from the ring, it increases the acidity of the N3-H bond. However, it also destabilizes the formation of the C-OH bond in the enol form by reducing the basicity of the adjacent nitrogen.
    
  • 5-Bromo (-Br): A weak EWG via induction but a pi-donor. Its steric bulk at position 5 can influence the planarity of substituents but reinforces the electron-deficient nature of the pyrimidine core.

  • 2-Methyl (-CH

    
    ):  A weak electron donor. It provides minor stabilization but is insufficient to counteract the strong EWGs.
    
Visualization of Tautomeric Pathways

Tautomerism Enol Pyrimidin-4-ol (Lactim) (Aromatic, -OH) Anion Ambident Anion (Delocalized Negative Charge) Enol->Anion  Deprotonation   Keto Pyrimidin-4(3H)-one (Lactam) (Amide-like, C=O, NH) *DOMINANT FORM* Keto->Enol  K_eq << 1   Keto->Anion  Deprotonation (Base)   CF3 6-CF3 Group (Inductive Withdrawal) CF3->Keto Stabilizes NH acidity

Caption: Thermodynamic equilibrium favors the Keto form (Red). Both forms converge to a common ambident anion (Yellow) under basic conditions.

Part 2: Analytical Characterization (The "How-To")

To validate the tautomeric state in your specific batch, rely on these self-validating spectral markers.

NMR Spectroscopy Signatures

The most definitive method for distinguishing the tautomers in solution (DMSO-d6 is recommended to prevent exchange seen in protic solvents).

FeaturePyrimidin-4-ol (Enol)Pyrimidin-4(3H)-one (Keto)Expected Observation

H NMR (Exchangeable)
Sharp singlet ~11.0–12.0 ppm (-OH)Broad singlet ~12.5–13.5 ppm (-NH)Broad downfield signal (>13 ppm) indicative of lactam NH.

C NMR (C4)
~160–165 ppm (C-OH aromatic)~155–160 ppm (C=O carbonyl)Distinct Carbonyl Shift. Note: CF

coupling will split C6 into a quartet.

N NMR
Pyridine-like nitrogen (-N=)Amide-like nitrogen (-NH-)Significant upfield shift for protonated nitrogen (~150-160 ppm vs ~250 ppm).

F NMR
Single peakSingle peakUseful for purity, but less diagnostic for tautomerism unless comparing to O-methylated standard.
X-Ray Crystallography

In the solid state, the C4–O bond length is the "smoking gun":

  • C=O (Keto): 1.22 – 1.25 Å (Double bond character).

  • C–OH (Enol): 1.32 – 1.35 Å (Single bond character).

  • Expectation: The crystal structure will reveal hydrogen-bonded dimers formed via the N3-H···O=C4 motif, characteristic of the lactam form.

Part 3: Synthetic Implications & Reactivity

The "One" vs. "Ol" distinction is critical when planning alkylation reactions. Although the molecule exists as a ketone, it reacts as an ambident nucleophile upon deprotonation.

Ambident Reactivity Profile

When treated with a base (e.g., K


CO

, NaH), the molecule forms a resonance-stabilized anion. The site of alkylation (N3 vs. O4) depends on the Hard-Soft Acid-Base (HSAB) principle and steric factors.
  • N-Alkylation (N3):

    • Mechanism: Orbital control (Soft-Soft interaction).

    • Conditions: Polar aprotic solvents (DMF), soft electrophiles (alkyl iodides), thermodynamic control.

    • Outcome: Formation of N-alkylated pyrimidinones.

  • O-Alkylation (O4):

    • Mechanism: Charge control (Hard-Hard interaction).

    • Conditions: Oxygen-philic cations (Ag

      
       salts), hard electrophiles (sulfates, chloromethyl ethers), or steric hindrance at the nitrogen.
      
    • Outcome: Formation of alkoxypyrimidines (aromaticity restored).

Impact of the 6-CF Group

The trifluoromethyl group at C6 sterically shields the N1 position (though N1 is not the primary protonation site in the 4-one form) and inductively withdraws density from N3.

  • Result: The N3 nitrogen is less nucleophilic than in non-fluorinated analogs. This often increases the ratio of O-alkylation products, especially with bulky electrophiles, as the oxygen retains higher charge density.

Part 4: Experimental Protocols

Protocol 4.1: Determination of Tautomeric Ratio via H NMR

Use this protocol to verify the identity of incoming raw material.

  • Preparation: Dissolve 10 mg of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol in 0.6 mL of DMSO-d6 . (Avoid CDCl

    
     due to poor solubility and aggregation effects).
    
  • Acquisition: Acquire a standard

    
    H spectrum (min 16 scans) and a D
    
    
    
    O exchange experiment.
  • Analysis:

    • Look for the exchangeable proton signal.

    • Pass Criteria: A broad singlet between 12.5 – 13.5 ppm confirms the NH (Keto) form.

    • Fail Criteria: A sharp singlet < 12.0 ppm suggests the Enol form (rare) or impurities.

    • Confirmation: Add 1 drop of D

      
      O. The signal at >12 ppm should disappear immediately.
      
Protocol 4.2: Regioselective O-Alkylation (Synthesis of Ether Derivatives)

Designed to force the reaction toward the "Ol" derivative despite the "One" stability.

Materials:

  • Substrate: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)

  • Base: Silver Carbonate (Ag

    
    CO
    
    
    
    ) (1.1 eq) - Critical for O-selectivity
  • Electrophile: Alkyl Iodide (1.2 eq)

  • Solvent: Toluene or Benzene (Non-polar solvents favor O-alkylation via aggregate control)

Workflow:

  • Suspension: Suspend substrate and Ag

    
    CO
    
    
    
    in anhydrous Toluene (0.1 M concentration) under Argon.
  • Activation: Stir at room temperature for 30 minutes. Shield from light.

  • Addition: Add Alkyl Iodide dropwise.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (O-alkylated products are usually less polar/higher R

    
     than N-alkylated products).
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The Silver ion (Ag


) coordinates to the "soft" nitrogen (N3), blocking it and effectively directing the electrophile to the "hard" oxygen (O4).
Reaction Pathway Diagram

Reactivity Start 5-Bromo-2-methyl-6-(CF3)pyrimidin-4-ol (Keto Form) Base Base Treatment (K2CO3 or NaH) Start->Base Anion Resonance Stabilized Anion Base->Anion N_Path Path A: N-Alkylation (Thermodynamic/Soft) Anion->N_Path Standard Conditions O_Path Path B: O-Alkylation (Kinetic/Hard/Ag+) Anion->O_Path Ag2CO3 or O-Hard Electrophiles Product_N N-Alkyl Pyrimidinone (Drug Scaffold) N_Path->Product_N Product_O O-Alkyl Pyrimidine Ether (Prodrug/Intermediate) O_Path->Product_O

Caption: Divergent synthesis pathways controlled by HSAB principles. Path A is default; Path B requires specific metal additives.

References

  • Tautomerism in 4-Hydroxypyrimidines

    • Title: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.[1]

    • Source: The Journal of Physical Chemistry A (2010).[2]

    • URL:[Link]

  • Chemoselective Alkylation

    • Title: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.[3][4]

    • Source: ACS Omega (2022).[3]

    • URL:[Link]

  • Heterocyclic Chemistry Fundamentals

    • Title: Structure and amide-amide tautomerism of 4-hydroxypyrimidines.[5] Determination of the tautomeric composition by 13C NMR spectroscopy.

    • Source: Russian Chemical Bulletin.
    • URL:[Link]

Sources

suppliers and price of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing and Synthetic Application of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide for Drug Development

Introduction & Mechanistic Rationale

In modern pharmaceutical design, the incorporation of fluorinated heterocycles is a proven strategy to enhance a drug candidate's lipophilic efficiency (LipE) and metabolic stability. 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240602-39-4) serves as a highly versatile, multi-functional building block for synthesizing complex kinase inhibitors and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, evaluating this molecule requires understanding the causality behind its structural features:

  • The Trifluoromethyl (-CF3) Group at C6: This strongly electron-withdrawing group lowers the pKa of the pyrimidine ring, increasing metabolic resistance against cytochrome P450 oxidation while significantly boosting membrane permeability.

  • The Bromine (-Br) at C5: Positioned perfectly for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Its placement meta to the methyl group and para to the hydroxyl minimizes steric hindrance during the oxidative addition of palladium catalysts[1].

  • The Hydroxyl (-OH) at C4: Exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. This oxygen can be activated (e.g., using PyBroP) to facilitate subsequent

    
     reactions, allowing for dual functionalization at both the C3/C5 and C4 positions of the core scaffold[1].
    

Commercial Sourcing & Pricing Economics

Procuring high-purity intermediates is the first critical step in any scale-up campaign. Because the -CF3 group can complicate purification due to its high lipophilicity, sourcing from vendors with validated ISO quality systems is paramount. Below is a comparative analysis of primary suppliers for CAS 1240602-39-4.

Table 1: Supplier Landscape and Estimated Pricing Economics

SupplierPurity GradePhysical FormEstimated Lead TimePricing Model (USD)*
Sigma-Aldrich (Bide Pharmatech) ≥95%White/Off-white powder1–2 WeeksOrganizational/Contract Pricing (Est.

120 / 5g)[2]
MolCore ≥98%Crystalline powderIn Stock / CustomBulk Inquiry (Est.

100 / 5g)[3]
Howei Pharm ≥95%PowderCustom ProductionQuote Required (CMO/CDMO scale)[4]
Abovchem StandardPowder3–5 DaysCatalog Pricing (Est. $75 / 5g)[5]

*Note: Exact pricing is subject to institutional contracts and bulk volume discounts. Researchers must log in to supplier portals for real-time quotes.

Quality Control: A Self-Validating Analytical Protocol

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step syntheses. You must implement a self-validating Quality Control (QC) system upon receipt.

The Causality of the QC Design

Why use a steep gradient in HPLC? The highly lipophilic -CF3 group causes significant column retention, while potential debrominated impurities (a common byproduct in the synthesis of this building block) elute much earlier. A steep gradient ensures baseline resolution between the parent compound and structurally similar impurities. To make the system self-validating, a blank injection and a known internal standard (e.g., toluene) must be run to confirm column performance and rule out carryover.

Step-by-Step QC Methodology
  • Sample Preparation: Dissolve 1.0 mg of the supplier batch in 1.0 mL of LC-MS grade Methanol.

  • System Suitability (Self-Validation): Inject a blank (Methanol only) followed by a 0.5 mg/mL toluene standard. Verify that the baseline is stable and the toluene peak asymmetry is between 0.9 and 1.2.

  • HPLC Execution: Inject 5 µL of the sample using a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm) at 40°C.

  • Gradient Elution: Run the following mobile phase protocol (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile).

Table 2: HPLC Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
4.00.41090
5.00.41090
5.10.4955
  • Orthogonal Verification: Confirm structural integrity via

    
     NMR (expecting a sharp singlet around -65 to -70 ppm depending on the solvent) and 
    
    
    
    NMR to ensure the absence of residual solvents.

QC_Workflow S1 Procurement CAS: 1240602-39-4 S2 Visual Inspection White/Off-white Powder S1->S2 S3 HPLC Analysis Target: >95% Purity S2->S3 S4 NMR Verification 1H & 19F Spectra S3->S4 Pass S6 Reject Batch S3->S6 Fail S5 Approved for Synthesis S4->S5 Confirmed S4->S6 Anomalies

Figure 1: Self-validating quality control workflow for supplier batch verification.

Downstream Synthetic Workflows: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is its functionalization at the C5 position. However, the strongly electron-withdrawing -CF3 group makes the pyrimidine ring highly electron-deficient.

The Causality of Catalyst Selection

In electron-deficient systems, the C-Br bond is highly activated for oxidative addition, but the subsequent reductive elimination step can be sluggish. If reductive elimination is too slow, competitive hydrodehalogenation (debromination) occurs, destroying the starting material[6]. To prevent this, we utilize XPhosPdG2 (a second-generation Buchwald precatalyst). The bulky, electron-rich XPhos ligand accelerates the reductive elimination step, outcompeting the debromination pathway and driving the reaction to the desired arylated product[6].

Step-by-Step Suzuki Coupling Protocol

This protocol includes a self-validating control: A parallel reaction vessel is run without the palladium catalyst. If product forms in the control, it indicates an alternative non-catalytic pathway or contamination, invalidating the primary result.

  • Preparation: In a dried, argon-flushed Schlenk flask, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.5 equiv, 1.5 mmol).

  • Catalyst Loading: Add XPhosPdG2 (5 mol%) and XPhos ligand (5 mol%). Control Vessel: Omit this step.

  • Base Addition: Add anhydrous

    
     (3.0 equiv) as the base.
    
  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). The water is strictly necessary to activate the boronic acid via the formation of a boronate complex, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 90°C under argon for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    

Suzuki_Mechanism R1 5-Bromo-Pyrimidine (Substrate) Int1 Oxidative Addition [Pd(II) Complex] R1->Int1 Cat Pd(0) Catalyst Cat->Int1 Active Pd(0) Int2 Transmetalation Intermediate Int1->Int2 R2 Aryl Boronic Acid R2->Int2 Base/H2O Int2->Cat Catalyst Regeneration Prod 5-Aryl-Pyrimidine (Product) Int2->Prod Reductive Elimination

Figure 2: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

References

  • Howei Pharm. "CAS 1240602-39-4 C6H4BrF3N2O Factory & Stock." Howei Pharm Custom Synthesis. URL:[Link]

  • Jismy, B., et al. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions." Molecules, 2020. URL:[Link]

Sources

Methodological & Application

Advanced Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyrimidines is a cornerstone of modern pharmaceutical development. The pyrimidin-4-one scaffold is a privileged pharmacophore in drug discovery, present in numerous antidiabetic, antimalarial, and antimicrobial agents [1]. Consequently, the late-stage functionalization of these heterocycles via Suzuki-Miyaura cross-coupling is of paramount importance [2].

However, the specific substrate 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol presents a triad of distinct chemical challenges:

  • Tautomerism and Catalyst Poisoning: The substrate exists in equilibrium with its pyrimidin-4(3H)-one tautomer. Under basic coupling conditions, the acidic hydroxyl/lactam proton is deprotonated. Direct cross-coupling of unprotected 5-halopyrimidin-4(3H)-ones is historically challenging, often yielding less than 35% under standard conditions because the resulting ambident anion strongly coordinates to palladium, forming off-cycle dead-end complexes [1].

  • Electronic Deficit: The C6-trifluoromethyl (-CF₃) group is intensely electron-withdrawing. While this accelerates the initial oxidative addition of the C5–Br bond, it makes the intermediate highly susceptible to hydrolytic debromination if transmetalation is sluggish.

  • Steric Hindrance: The proximity of the bulky -CF₃ group and the oxygen atom to the C5 position creates a highly congested reactive pocket.

The Solution: To overcome these barriers, this protocol utilizes XPhos Pd G2 , a second-generation dialkylbiaryl phosphine precatalyst. The extreme steric bulk of the XPhos ligand prevents the pyrimidinolate anion from forming stable bidentate complexes with the Pd center, forcing the catalytic cycle forward. This system excels in aqueous biphasic conditions (e.g., t-BuOH/H₂O), which are necessary to solubilize the deprotonated substrate [3].

Reaction Optimization & Causality

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selected protocol parameters.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)90<15%Catalyst poisoning by pyrimidinolate anion; inactive Pd species formed.
2Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9034%Sluggish transmetalation due to steric clash; significant debromination.
3XPhos Pd G2 (3%)K₂CO₃ (1.5)t-BuOH/H₂O (1:1)8045%Insufficient base to fully deprotonate both the substrate and activate the boron species.
4 XPhos Pd G2 (3%) K₂CO₃ (3.0) t-BuOH/H₂O (1:1) 80 >85% Optimal. Bulky ligand prevents poisoning; excess base drives the cycle.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate BaseEx Base Exchange Formation of Pd-OH OxAdd->BaseEx + Base TransMet Transmetalation Aryl Transfer BaseEx->TransMet + Ar-B(OH)2 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product Product 5-Arylpyrimidin-4-ol (Target Product) RedElim->Product Substrate 5-Bromopyrimidin-4-ol (Deprotonated by Base) Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling for 5-bromopyrimidin-4-ol.

Detailed Experimental Protocol

Reagents & Materials
  • Substrate: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.03 mmol, 3 mol%)

  • Base: Anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv)

  • Solvents: tert-Butanol (t-BuOH) and Deionized Water (Degassed)

Step-by-Step Methodology
  • Preparation & Reagent Loading: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrimidin-4-ol substrate, the corresponding arylboronic acid, anhydrous K₂CO₃, and the XPhos Pd G2 precatalyst.

  • Atmosphere Exchange: Seal the vessel with a rubber septum or crimp cap. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Scientific Causality: XPhos Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst degradation.

  • Solvent Addition: Introduce degassed t-BuOH (2.5 mL) and degassed deionized water (2.5 mL) via syringe. The 1:1 biphasic mixture is critical to solubilize both the highly polar pyrimidinolate potassium salt and the organic coupling partners.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800–1000 rpm) for 12–18 hours.

  • Quenching & pH Adjustment (Critical Step): Cool the mixture to room temperature. Do not extract immediately. Because the product is an acidic pyrimidin-4-ol, it will exist as a water-soluble potassium salt in the highly basic aqueous layer. Add saturated aqueous NH₄Cl (5 mL) or 1M HCl dropwise until the pH of the aqueous layer reaches ~5–6. Scientific Causality: This protonates the pyrimidinolate back to the neutral pyrimidin-4-ol, driving it into the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure product.

Experimental Workflow & Self-Validating Systems

Workflow Step1 1. Preparation Load Reagents & Catalyst Step2 2. Degassing Argon Purge Add Solvents Step1->Step2 Step3 3. Reaction 80 °C Heating 12-18 Hours Step2->Step3 Step4 4. Quenching pH Adjustment (pH 5-6) Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5

Step-by-step bench workflow for the optimized Suzuki-Miyaura coupling protocol.

Self-Validation & Troubleshooting Guide

To ensure this protocol acts as a self-validating system, monitor the following checkpoints:

  • Validation Check 1 (Pre-Heating): Verify the biphasic mixture is stirring efficiently. If the solid base clumps, increase the stir rate. The pH of the aqueous phase should be >10, confirming complete deprotonation of the substrate.

  • Validation Check 2 (Post-Reaction Workup): Product Loss in Aqueous Layer. If LC-MS shows product formation but isolated yields are low, the aqueous layer is likely too basic. Action: Test the aqueous layer with pH indicator paper. It must be adjusted to pH 5–6 before the Ethyl Acetate extraction.

  • Troubleshooting Debromination: If the major byproduct is 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (debrominated starting material), this indicates that oxidative addition occurred, but transmetalation failed. Action: Ensure the boronic acid is not degraded (anhydrides can form) and verify that exactly 3.0 equivalents of base were used to activate the boron species.

References

  • Title: 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)
  • Source: PMC (nih.gov)
  • Title: Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules Source: ResearchGate URL

Sources

nucleophilic aromatic substitution SNAr of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Application Note: Nucleophilic Aromatic Substitution ( ) of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Executive Summary & Chemical Context

The compound 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a highly privileged, polyfunctionalized scaffold utilized extensively in the development of kinase inhibitors and targeted oncology therapeutics (e.g., KRAS modulators).

Functionalizing this scaffold requires precise chemoselectivity. The pyrimidine core is inherently electron-deficient, a property heavily amplified by the strongly electron-withdrawing trifluoromethyl (


However, the C5-bromo substituent is sterically demanding and primarily serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura reactions) after the C4 position is functionalized[1]. The primary challenge lies at the C4-hydroxyl group. Because it predominantly exists as the stable pyrimidin-4(3H)-one tautomer, the C4-OH is an exceptionally poor leaving group and strictly requires electrophilic activation before

2

Mechanistic Insights & Activation Causality

To achieve high-yielding amination at the C4 position, the thermodynamic sink of the pyrimidinone tautomer must be overcome. We present two field-proven strategies for activating the C4 position, each selected based on specific project needs (scale, substrate sensitivity, and safety).

Strategy A: Deoxychlorination via Vilsmeier-Haack Intermediate

This classical two-step approach is the industry standard for scale-up. The pyrimidin-4-ol is treated with Phosphorus oxychloride (

Causality


12
Strategy B: Direct Phosphonium Activation (PyBOP/DBU)

For late-stage functionalization, library synthesis, or when handling acid-sensitive moieties, a direct one-step

Causality

34

Experimental Protocols

Protocol A: Classical Two-Step Chlorination and

Self-Validating Note: The intermediate 4-chloro species is prone to hydrolysis. It should be used immediately in the next step without prolonged storage.

Step 1: Synthesis of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

  • Charge : To a dry, round-bottom flask equipped with a reflux condenser, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq).

  • Reagent Addition : Add neat

    
     (5.0 eq) followed by catalytic DMF (0.05 eq). Caution: 
    
    
    is highly corrosive and reacts violently with water.
  • Reaction : Heat the mixture to 85 °C and stir for 3-4 hours. Monitor by LC-MS (quench a 5

    
    L aliquot in dry methanol to observe the methyl ether derivative, validating the presence of the active chloride).
    
  • Workup : Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

    
    . Slowly pour the resulting residue over crushed ice to quench residual phosphorus species. Extract immediately with Dichloromethane (DCM) (
    
    
    mL).
  • Isolation : Wash the combined organic layers with cold saturated

    
    , dry over anhydrous 
    
    
    , and concentrate to yield the 4-chloro intermediate.

Step 2:


 Amination
  • Setup : Dissolve the crude 4-chloro intermediate (1.0 eq) in anhydrous THF (0.2 M).

  • Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and the desired amine nucleophile (1.2 eq).

  • Reaction : Stir at room temperature for primary amines, or heat to 60 °C for sterically hindered secondary amines, for 4-12 hours.

  • Validation & Isolation : Confirm completion via TLC or LC-MS. Dilute with Ethyl Acetate (EtOAc), wash with water and brine, dry, and purify via silica gel chromatography.

Protocol B: Direct One-Step PyBOP-Mediated

Self-Validating Note: The formation of the phosphonium intermediate can be observed by LC-MS prior to the addition of the amine if stepwise addition is employed.

  • Charge : In a dry vial under inert atmosphere, dissolve 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) and the amine nucleophile (1.5 eq) in anhydrous DMF (0.15 M).

  • Activation : Add DBU (3.0 eq) followed by PyBOP (1.3 eq)[4].

  • Reaction : Stir the mixture at room temperature to 50 °C for 12-16 hours. The reaction mixture will typically turn light yellow as the activated complex forms and reacts[3].

  • Workup : Dilute the reaction mixture with a large excess of water (to solubilize DMF and DBU salts). Extract with EtOAc (

    
     mL).
    
  • Washing : Wash the organic layer extensively with 5% aqueous LiCl solution (

    
     mL) to remove trace DMF, followed by brine.
    
  • Isolation : Dry over

    
    , filter, concentrate, and purify via reverse-phase or normal-phase chromatography.
    

Quantitative Data Summary

The following table summarizes the operational metrics of both methodologies to guide route selection during synthesis planning.

ParameterProtocol A:

Chlorination +

Protocol B: Direct PyBOP-Mediated

Overall Yield (Typical) 75 - 85% (over two steps)60 - 80% (single step)
Total Reaction Time 8 - 16 hours12 - 16 hours
Scalability Excellent (Kilogram scale)Moderate (Best for library synthesis / mg to g scale)
Reagent Toxicity High (

is corrosive/toxic)
Moderate (PyBOP yields pyrrolidine-based byproducts)
Substrate Scope Broad (Tolerates bulky amines)Moderate (Sterically hindered amines may stall)
Moisture Sensitivity Extremely High (Step 1)Moderate (Requires dry solvents)

Workflow Visualization

SNAr_Workflowcluster_AProtocol A: Classical Two-Stepcluster_BProtocol B: Direct One-StepSM5-Bromo-2-methyl-6-(CF3)pyrimidin-4-olPOCl3POCl3 / DMF (cat.)85°C, 3hSM->POCl3PyBOPPyBOP, DBU, AmineDMF, RT to 50°CSM->PyBOPCl_Int4-Chloro PyrimidineIntermediatePOCl3->Cl_IntSNAr_AAmine, DIPEA, THFRT to 60°CCl_Int->SNAr_AProductC4-Aminated Pyrimidine(Final SNAr Product)SNAr_A->ProductPhosphoniumC4-PhosphoniumIntermediate (In Situ)PyBOP->PhosphoniumPhosphonium->Product

Logical workflow of C4-activation and SNAr amination of the pyrimidin-4-ol scaffold.

References

  • Title : Novel process for the preparation of Adagrasib (Formula-1) Source : TDCommons URL : [Link]

  • Title : Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source : PMC / National Institutes of Health (NIH) URL :[Link]

  • Title: US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents Source: Google Patents URL
  • Title : EP4074317A1 - PHOSPHORUS DERIVATIVES AS NOVEL SOS1 INHIBITORS Source : European Patent Office URL : [Link]

synthesis of EGFR inhibitors using 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Utilizing 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Abstract

This application note details the strategic utilization of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as a privileged scaffold for the synthesis of third- and fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Focusing on the unique electronic properties imparted by the trifluoromethyl (


) group, this guide provides optimized protocols for chlorination, regioselective nucleophilic aromatic substitution (

), and palladium-catalyzed cross-coupling. These methods are designed to overcome steric hindrance and maximize yield for researchers targeting T790M and C797S resistance mutations in non-small cell lung cancer (NSCLC).
Introduction: The Fluorinated Pyrimidine Advantage

In the landscape of kinase inhibitor design, the pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. The specific starting material, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol , offers two distinct medicinal chemistry advantages:

  • Metabolic Stability & Lipophilicity: The

    
     group blocks metabolic oxidation at a typically vulnerable position while increasing lipophilicity, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—a critical factor for treating brain metastases in NSCLC.
    
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group significantly lowers the LUMO energy of the pyrimidine ring. This activates the 
    
    
    
    position for nucleophilic attack, facilitating the installation of aniline-based hinge binders under milder conditions than non-fluorinated analogs.
Retrosynthetic Strategy & Workflow

The synthesis relies on a linear sequence prioritizing the installation of the hinge binder (aniline) before the solvent-exposed tail (aryl/heteroaryl group). This order prevents competitive displacement of the bromine atom and utilizes the high reactivity of the intermediate chloride.

SynthesisWorkflow cluster_legend Reaction Logic Start Starting Material 5-Bromo-2-methyl-6-(CF3)pyrimidin-4-ol Step1 Step 1: Activation (Chlorination via POCl3) Start->Step1 POCl3, Base Inter1 Intermediate A 4-Chloro-5-bromo-derivative Step1->Inter1 Step2 Step 2: Hinge Binder Install (SnAr with Aniline) Inter1->Step2 Aniline, H+ Inter2 Intermediate B Core Scaffold Step2->Inter2 Step3 Step 3: Tail Extension (Suzuki Coupling) Inter2->Step3 R-B(OH)2, Pd(0) Final Final EGFR Inhibitor (e.g., Brigatinib Analog) Step3->Final Regioselectivity: C4-Cl > C5-Br Regioselectivity: C4-Cl > C5-Br

Figure 1: Linear synthetic workflow prioritizing C4 functionalization followed by C5 cross-coupling.

Detailed Experimental Protocols
Step 1: Activation (Chlorination)

Objective: Convert the tautomeric 4-hydroxy group into a reactive 4-chloro leaving group. Critical Mechanism: The


 group makes the ring electron-deficient, but the 2-methyl group provides some steric shielding. The use of a base is mandatory to scavenge HCl, preventing acid-catalyzed decomposition of the 

moiety (though rare, hydrolysis can occur under extreme acidic forcing).

Reagents:

  • Starting Material: 1.0 eq

  • Phosphorus Oxychloride (

    
    ): 5.0 – 10.0 eq (Solvent/Reagent)
    
  • N,N-Diethylaniline or DIPEA: 1.5 eq

  • Solvent: Neat or Acetonitrile (

    
    )[2]
    

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend the starting material in dry

    
     (or use neat 
    
    
    
    if scale permits).
  • Addition: Add the base (N,N-Diethylaniline) slowly at 0°C.

  • Reaction: Add

    
     dropwise. Heat the mixture to reflux (approx. 85-90°C) for 3–5 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a high-Rf spot.
    
  • Workup (Exothermic Safety): Cool to RT. Concentrate in vacuo to remove excess

    
    .[3] Pour the residue slowly onto crushed ice/saturated 
    
    
    
    with vigorous stirring.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over

    
     and concentrate.
    
  • Yield Expectation: >85%. The product, 5-bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine , is a volatile solid/oil; store at 4°C.

Step 2: Hinge Binder Installation (

)

Objective: Install the aniline pharmacophore at the C4 position. Expertise Note: The 4-position is significantly more electrophilic than the 5-position (Br) or 2-position (Me). Acid catalysis protonates the pyrimidine nitrogen (


 or 

), increasing the electrophilicity of C4 and accelerating the reaction.

Reagents:

  • Intermediate A (4-Cl derivative): 1.0 eq

  • Aniline Derivative (e.g., 3-acrylamidoaniline or fluoro-aniline): 1.1 eq

  • Solvent: n-Butanol or Isopropanol

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or HCl (4M in dioxane, 1.0 eq)

Protocol:

  • Dissolve Intermediate A and the Aniline in n-Butanol (0.2 M concentration).

  • Add the acid catalyst.

  • Heat to 90–100°C for 4–12 hours.

  • Observation: A precipitate often forms (the HCl salt of the product).

  • Workup: Cool to RT. Filter the solid and wash with cold ether. If no precipitate, neutralize with

    
    , extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
    
  • Validation:

    
     NMR should show the disappearance of the aniline 
    
    
    
    protons and the appearance of a secondary amine signal (
    
    
    ppm).
Step 3: Tail Extension (Suzuki-Miyaura Coupling)

Objective: Functionalize the C5-Bromine to add solubility groups (e.g., N-methylpiperazine rings) or extend the hydrophobic reach. Challenge: The C5-Br is sterically crowded by the adjacent


 (C6) and the newly installed bulky aniline (C4). Standard 

may fail.

Reagents:

  • Intermediate B (Core Scaffold): 1.0 eq

  • Aryl/Heteroaryl Boronic Acid/Ester: 1.5 eq

  • Catalyst:

    
      (5 mol%) or 
    
    
    
    + XPhos
    (for difficult substrates).
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • Degas solvents with Nitrogen/Argon for 15 minutes (Critical: Oxygen poisons the catalyst).

  • Combine Intermediate B, Boronic acid, Base, and Catalyst in a sealed microwave vial or pressure tube.

  • Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

  • Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC or silica chromatography (often requiring 1% Triethylamine to prevent streaking of basic pyrimidines).

Biological Mechanism & Rationale[4]

The resulting molecule functions as an ATP-competitive inhibitor. The


 group occupies a hydrophobic pocket near the gatekeeper residue (T790), often inducing a conformation that accommodates the larger Methionine in resistant mutants.

Mechanism EGFR EGFR Kinase Domain (Mutant T790M/C797S) Signal Downstream Signaling (AKT/MAPK) EGFR->Signal Blocked Inhibitor Synthesized Inhibitor (Py-CF3 Core) Inhibitor->EGFR High Affinity Binding (H-bonds + Hydrophobic) Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Induces ATP ATP (Cellular) ATP->EGFR Competition

Figure 2: Mechanism of Action. The inhibitor outcompetes ATP, blocking downstream oncogenic signaling.

QC & Troubleshooting Guide
ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (254 nm)>95% AreaIf <95%, re-column using DCM:MeOH:NH3 (90:9:1).
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaCheck for hydrolysis of Cl (M-Cl+OH) if water was present in Step 1.
Structure 1H/19F NMRDistinct CF3 singlet (-60 to -65 ppm)Missing F signal indicates defluorination (rare, requires extreme base).
Water Karl Fischer<0.5%Dry solvents are critical for Step 1 & 3.
References
  • Design and synthesis of 5-trifluoromethylpyrimidine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4][5] Context: Validates the antitumor activity of the 5-trifluoromethylpyrimidine scaffold against EGFR kinase.[6][4][5][7]

  • Optimization of Substituted Pyrimidine Derivatives. Source: Journal of Medicinal Chemistry (ACS). Context: Discusses structure-activity relationships (SAR) for pyrimidine-based EGFR inhibitors and the role of C4/C5 substitution.

  • Suzuki Coupling of Halogenated Pyrimidines. Source: Organic Chemistry Frontiers (RSC), 2021. Context: Provides conditions for coupling electron-deficient heteroaryl halides, confirming the reactivity of the 5-bromo position.

  • Phosphorus Oxychloride (POCl3) Mediated Chlorination. Source: Common Organic Chemistry / Patent Literature. Context: Standard protocols for converting pyrimidin-4-ol to 4-chloro derivatives using POCl3.

Sources

procedure for chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol using POCl3

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Yield Chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol using Phosphorus Oxychloride (POCl₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Rationale

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in medicinal chemistry and process development. Chloropyrimidines are versatile intermediates, primed for nucleophilic substitution reactions to introduce a diverse array of functional groups, which is critical for structure-activity relationship (SAR) studies. The target molecule, 4-chloro-5-bromo-2-methyl-6-(trifluoromethyl)pyrimidine, is a highly functionalized building block. The electron-withdrawing nature of the trifluoromethyl and bromo substituents significantly influences the reactivity of the pyrimidine core, making a robust and high-yielding chlorination protocol essential.

This document provides a comprehensive guide to the chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃). It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and troubleshooting strategies, ensuring a successful and reproducible outcome.

Reaction Principle and Mechanism

The substrate, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, exists in a tautomeric equilibrium with its more stable keto form, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one. The chlorination reaction proceeds by converting the hydroxyl (or keto) group into a better leaving group.

Mechanism:

  • Activation: The pyrimidinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate.

  • Chloride Attack: A chloride ion (from POCl₃ or a tertiary amine hydrochloride salt) then attacks the C4 position of the pyrimidine ring.

  • Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-chloropyrimidine product.

The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, is often employed to catalyze the reaction.[1][2] The amine serves two primary functions: it can act as a base to facilitate the initial formation of the pyrimidinolate anion, and it forms a highly reactive intermediate with POCl₃, which accelerates the initial activation step.[3]

G Start_enol Pyrimidin-4-ol Start_keto Pyrimidin-4(3H)-one Start_enol->Start_keto Intermediate Dichlorophosphate Ester Intermediate Start_keto->Intermediate 1. Activation POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-5-bromo-2-methyl- 6-(trifluoromethyl)pyrimidine Intermediate->Product 2. Nucleophilic Attack Chloride Cl⁻ Chloride->Intermediate Byproduct PO₂Cl₂⁻ + HCl Product->Byproduct 3. Elimination

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Reagents and Materials

Proper preparation and handling of all materials are critical for success and safety. All glassware must be thoroughly oven-dried before use to prevent the violent reaction of POCl₃ with moisture.[4]

Reagent/MaterialFormulaMW ( g/mol )Amount (10 mmol scale)MmolEquivalentsNotes
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-olC₆H₄BrF₃N₂O273.012.73 g101.0Substrate
Phosphorus Oxychloride (POCl₃)POCl₃153.334.6 mL (7.5 g)505.0Reagent & Solvent. Corrosive and water-reactive.[5]
N,N-DiethylanilineC₁₀H₁₅N149.230.16 mL (0.15 g)1.00.1Catalyst (Optional, but recommended)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~200 mL--Aqueous solution for quench and neutralization.[6]
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g--Drying Agent
Crushed IceH₂O18.02~300 g--For quenching.[7]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

4.1 Reaction Setup

  • Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

  • Fit the top of the condenser with a gas bubbler or a drying tube containing calcium chloride to maintain a dry, inert atmosphere.[7]

  • Set up the apparatus in a certified chemical fume hood.

4.2 Procedure

  • Reagent Charging: To the reaction flask, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (2.73 g, 10 mmol).

  • Under the inert atmosphere, carefully add phosphorus oxychloride (4.6 mL, 50 mmol) via syringe. POCl₃ serves as both the chlorinating agent and the solvent in this procedure.[2][8]

  • (Optional) Add N,N-diethylaniline (0.16 mL, 1.0 mmol) to the mixture.

  • Reaction: With vigorous stirring, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly cool the reaction, draw a small aliquot via syringe, and carefully quench it in a separate vial containing cold saturated NaHCO₃ solution before extracting with ethyl acetate for TLC analysis. The reaction is typically complete within 3-5 hours.

4.3 Workup and Isolation The workup procedure is the most hazardous part of this protocol and must be performed with extreme caution due to the large excess of unreacted POCl₃.[9] A "reverse quench" is mandatory for safety.[6]

  • Prepare Quench Station: In a separate large flask (e.g., 1 L beaker or Erlenmeyer flask) equipped with a large magnetic stir bar, prepare a slurry of crushed ice and saturated sodium bicarbonate solution (~300 g of ice in 200 mL of NaHCO₃ solution). Place this flask in an ice-water bath to maintain a low temperature.[6]

  • Cool Reaction: Once the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Reverse Quench: Using a dropping funnel or syringe, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. NEVER ADD WATER OR BASE TO THE REACTION MIXTURE. [7][10] The addition rate must be controlled to keep the quench mixture temperature below 20 °C. Vigorous gas (CO₂) evolution will occur.

  • Neutralization: After the addition is complete, allow the mixture to stir until all the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

4.4 Purification The crude product, a solid or oil, can be purified by one of the following methods:

  • Recrystallization: From a suitable solvent system (e.g., ethanol/water or hexanes).

  • Column Chromatography: Using silica gel with a hexane/ethyl acetate gradient.

Characterization of Product

Product: 4-chloro-5-bromo-2-methyl-6-(trifluoromethyl)pyrimidine

  • Molecular Formula: C₆H₃BrClF₃N₂[11]

  • Molecular Weight: 275.45 g/mol [11]

  • Appearance: Expected to be a low-melting solid or oil.

  • ¹H NMR: Expect a singlet for the methyl (CH₃) group around δ 2.5-2.8 ppm.

  • ¹⁹F NMR: Expect a singlet for the trifluoromethyl (CF₃) group.

  • MS (EI): Expect a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine and chlorine.

Troubleshooting and Process Optimization

G Start Reaction Incomplete (by TLC/LCMS) Q1 Was glassware perfectly dry and reaction under inert gas? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Reaction time or temperature sufficient? A1_Yes->Q2 Sol1 Moisture decomposed POCl₃. Redry all equipment and restart. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Catalyst used? A2_Yes->Q3 Sol2 Increase reflux time. Ensure heating mantle reaches >105 °C. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate substrate purity. A3_Yes->End Sol3 Consider adding 0.1 eq. of N,N-diethylaniline or pyridine. A3_No->Sol3

Caption: Troubleshooting guide for incomplete chlorination.

  • Issue: Low Yield after Workup.

    • Cause: The product may have some solubility in the aqueous layer, especially if the pH is not properly adjusted. Incomplete extraction.

    • Solution: Ensure the aqueous phase is basic (pH > 8) before extraction.[12] Increase the number of extractions (e.g., to 5 x 50 mL).

  • Issue: Thermal Runaway During Quench.

    • Cause: Adding the reaction mixture too quickly or insufficient cooling of the quench solution.[9]

    • Solution: Adhere strictly to the "reverse quench" protocol. Add the mixture very slowly with maximum stirring and external cooling. A sodium acetate solution can also be used as it provides a buffer and controls the exotherm.[6][9]

  • Issue: Formation of Dark, Tarry Material.

    • Cause: Reaction temperature was too high, or the reaction was run for too long, leading to decomposition.

    • Solution: Carefully monitor the reaction temperature. Once TLC shows consumption of starting material, proceed immediately to workup.

Safety and Hazard Management

Working with phosphorus oxychloride requires strict adherence to safety protocols. It is highly corrosive, toxic upon inhalation, and reacts violently with water.[5][13]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[4][5]

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[5] Ensure a safety shower and eyewash station are immediately accessible.

  • Spills: Neutralize small spills with a dry absorbent material like sand or sodium carbonate. Do not use water. For larger spills, evacuate the area and contact emergency personnel.[14]

  • Waste Disposal: The aqueous waste from the quench and extraction must be neutralized before disposal. Unreacted POCl₃ should never be disposed of directly; it must be quenched and neutralized as described in the workup.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][13]

    • Eye Contact: Immediately flush eyes with water for at least 30 minutes.[13]

    • Inhalation: Move the victim to fresh air immediately.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

    • In all cases of exposure, seek immediate medical attention.[14]

References

  • Google Patents.
  • SafeRack. Phosphorus Oxychloride. [Link]

  • INCHEM. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). [Link]

  • OHS, University of Delaware. STANDARD OPERATING PROCEDURE: Phosphorus Oxychloride. [Link]

  • American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. [Link]

  • ResearchGate. How can I properly quench POCl3?. [Link]

  • National Center for Biotechnology Information. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and · -Amides Using Equimolar POCl3. [Link]

  • Air Liquide Malaysia. Safety Data Sheet: Phosphorus Oxychloride. [Link]

  • PubMed. Revisiting the Role of Tertiary Amines in Enhancing Aqueous Chlorination of Phenolic Compounds: Kinetic Modeling and Reaction Mechanisms. [Link]

  • National Center for Biotechnology Information. 4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine. [Link]

  • Wikipedia. Phosphoryl chloride. [Link]

  • Organic Chemistry Portal. Phosphorus Oxychloride - Common Organic Chemistry. [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]

  • Oreate AI. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

Sources

palladium-catalyzed cross-coupling conditions for brominated pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Pd-Catalysis for Brominated Pyrimidines

Introduction: The Pyrimidine Paradox

Pyrimidines represent a cornerstone of modern medicinal chemistry, serving as the scaffold for countless kinase inhibitors and nucleoside analogs. However, for the synthetic chemist, they present a "Dr. Jekyll and Mr. Hyde" profile.

While the electron-deficient nature of the pyrimidine ring (low LUMO energy) should theoretically accelerate oxidative addition, it simultaneously creates two distinct failure modes:

  • Catalyst Poisoning: The nitrogen lone pairs (

    
    ) are potent 
    
    
    
    -donors. In the absence of sterically bulky ligands, these nitrogens coordinate to the electrophilic Pd(II) center, displacing phosphines and forming inactive "Pd-sink" complexes [1].
  • Competitive Pathways: The high electrophilicity at C2/C4/C6 makes these positions susceptible to nucleophilic aromatic substitution (

    
    ) by bases or nucleophilic solvents, competing with the desired cross-coupling.
    

This guide provides a self-validating framework to navigate these challenges, moving beyond "screen and pray" to rational condition design.

Mechanistic Landscape & Regioselectivity[1][2][3]

Understanding the electronic map of the pyrimidine ring is prerequisite to selecting the correct catalyst system.

The Hierarchy of Reactivity:

  • C2-Position: Most electron-deficient (flanked by two N-atoms). Highly activated for oxidative addition but suffers severe steric crowding and maximum catalyst poisoning potential.

  • C4/C6-Position: Highly activated and less sterically hindered than C2. Often the first site of reaction in poly-halogenated systems.

  • C5-Position: "Phenyl-like." Electronically similar to a standard aryl bromide (meta-position relative to N). Least reactive towards oxidative addition but easiest to couple once the catalyst is inserted because it lacks the "N-poisoning" proximity.

PyrimidineMap cluster_0 Regioselectivity & Challenges C2 C2-Bromo (The 'Hot' Spot) Poison N-Coordination (Catalyst Death) C2->Poison High Risk (Chelation) OxAdd Oxidative Addition Rate C2->OxAdd Fastest (Low LUMO) C4 C4-Bromo (The Kinetic Favorite) C4->Poison Moderate Risk C4->OxAdd Fast C5 C5-Bromo (The 'Phenyl' Mimic) C5->OxAdd Slowest

Figure 1: The reactivity landscape of bromopyrimidines. C2/C4 offer speed but carry high poisoning risks.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[4]

Scope: Coupling of 5-bromopyrimidines or 2-chloropyrimidines with aryl/heteroaryl boronic acids. Critical Insight: Avoid using 2-pyrimidinyl boronic acids if possible; they are prone to rapid protodeboronation (hydrolysis). Always prefer Bromopyrimidine + Aryl Boronic Acid .

The "Universal" Protocol (High-Throughput Validated)
ComponentReagentRole & Rationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)The ferrocenyl backbone creates a wide bite angle, stabilizing the Pd(0) species. Robust against air/moisture.
Alt. Catalyst XPhos Pd G3/G4 (2-3 mol%)For sterically hindered or highly electron-deficient substrates. The bulky biaryl ligand prevents N-coordination [2].
Base K₃PO₄ (2.0 M aq) Anhydrous bases often fail with pyrimidines. The biphasic system helps dissolve boronic acids and scavenge boric acid byproducts.
Solvent 1,4-Dioxane High boiling point, coordinates weakly to Pd (stabilizing), but is easily displaced by the substrate.
Temp 80–100 °C Required to overcome the activation energy of transmetallation.
Step-by-Step Procedure:
  • Charge: To a reaction vial, add 5-bromopyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2.0 M aqueous

    
     (3.0 equiv).
    
  • React: Heat to 90 °C for 4–16 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Pyrimidines are polar; consider adding 1% Et3N to the eluent to prevent streaking.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Scope: Amination of 2- or 4-bromopyrimidines. Critical Insight: This is the most failure-prone reaction in pyrimidine chemistry. Standard ligands (PPh3, dppf) will fail due to N-poisoning. You must use bulky dialkylbiaryl phosphines (Buchwald Ligands) [3].

Ligand Selection Matrix
Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos Exceptional selectivity for mono-arylation; prevents double coupling.
Secondary Amines RuPhos Universal ligand for secondary amines; extremely resistant to N-poisoning.
Anilines XPhos or tBuXPhos Excellent for coupling weak nucleophiles (anilines) to electron-deficient rings.
Optimized Protocol
  • Catalyst Prep: Use a precatalyst (e.g., RuPhos Pd G4 ) to ensure precise L:Pd ratio (1:1). If using Pd(OAc)2, premix with ligand (1:2 ratio) in solvent for 5 mins at 60°C to generate the active species before adding substrate.

  • Base: Cs₂CO₃ (Weak) is preferred for functional group tolerance. If reaction stalls, switch to NaOtBu (Strong).

  • Solvent: t-Amyl Alcohol or Toluene . Alcohols can accelerate the reaction via hydrogen bonding with the amine, facilitating proton transfer.

  • Conditions: 80–110 °C. Warning: Do not exceed 120 °C; pyrimidines may decompose.

BuchwaldWorkflow Start Start: Bromopyrimidine + Amine CheckN Is the Amine Primary or Secondary? Start->CheckN Sec Secondary Amine CheckN->Sec Secondary Prim Primary Amine CheckN->Prim Primary RuPhos Use RuPhos Pd G4 Base: NaOtBu Sec->RuPhos BrettPhos Use BrettPhos Pd G4 Base: Cs2CO3 Prim->BrettPhos Result Isolate Product RuPhos->Result BrettPhos->Result

Figure 2: Decision tree for C-N coupling ligand selection.

Troubleshooting: The "Black Box"

When the reaction turns black (Pd precipitation) and conversion stops, use this diagnostic table.

ObservationDiagnosisSolution
Pd Black Formation Catalyst decomposition (Ligand dissociation).[1]Switch to a bulkier ligand (e.g., tBuXPhos) that binds Pd tighter. Lower Temp to 80°C.
No Reaction (SM remains) Catalyst Poisoning (N-coordination).Increase catalyst loading to 10 mol%. Ensure "G3/G4" precatalyst is used (skips the Pd(II) reduction step).
Dehalogenation

-Hydride elimination from amine or solvent.
Avoid alcohol solvents; switch to Toluene or Dioxane. Use a milder base (

).
Homocoupling Oxidative homocoupling of boronic acid.Degas solvent more thoroughly. Add the boronic acid slowly (syringe pump).

References

  • BenchChem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. (2025).[2][1][3] Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • Li, J. J., et al. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organic Chemistry (2007).[4] Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010).[5] Link

  • National Science Foundation (NSF). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (2022).[6][7] Link

Sources

Application Note: Regioselective Functionalization of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (Compound 1) . This scaffold is a high-value intermediate in medicinal chemistry due to the presence of the trifluoromethyl group (


), which modulates lipophilicity and metabolic stability, and the orthogonal reactivity handles (OH/Cl and Br).[1]

The core challenge lies in navigating the electronic and steric landscape imposed by the C6-


 group. This guide establishes a "C4-First / C5-Second"  logic as the most robust protocol for library generation, while also providing methods for direct tautomer trapping (N- vs O-alkylation).

Scaffold Analysis & Reactivity Landscape[1]

Structural Features

Compound 1 possesses three distinct sites governing its reactivity:

  • C4-Hydroxyl (Tautomeric): Exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[2] The

    
     group increases the acidity of the N3-H, influencing alkylation ratios.
    
  • C5-Bromide: A handle for transition-metal-catalyzed cross-coupling. It is sterically crowded, flanked by the bulky

    
     at C6 and the functional group at C4.[1]
    
  • C6-Trifluoromethyl: A strong electron-withdrawing group (EWG). It profoundly activates the C4 position for Nucleophilic Aromatic Substitution (

    
    ) once the hydroxyl is converted to a leaving group (e.g., Cl, OTs).[1]
    
The Selectivity Hierarchy

To achieve high yields and purity, reactions must be sequenced based on the electronic activation of the pyrimidine ring.

PositionReactivity ModeActivation SourceRecommended Sequence
C4

(after activation)
Ring N + C6-

+ C5-Br
Step 1 (Displacement)
C5 Cross-Coupling (Pd/Cu)C-Br Bond WeaknessStep 2 (Coupling)
N3 / O4 AlkylationTautomeric EquilibriumAlternative Pathway

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows available for Compound 1.

G Start Starting Material 5-Br-2-Me-6-CF3-pyrimidin-4-ol Cl_Inter Intermediate A 4-Chloro Derivative Start->Cl_Inter POCl3, PhNEt2 (Chlorination) N_Alk N-Alkylated Product (Major Tautomer) Start->N_Alk R-X, K2CO3, DMF (Thermodynamic Control) O_Alk O-Alkylated Product (Minor Tautomer) Start->O_Alk R-X, Ag2CO3 (Kinetic/Silver Effect) SNAr_Prod Product B 4-Amino/Alkoxy Derivative Cl_Inter->SNAr_Prod HNR2 or HOR, Base (Regioselective SNAr) Final_Suzuki Final Scaffold 5-Aryl/Heteroaryl Derivative SNAr_Prod->Final_Suzuki Ar-B(OH)2, Pd-Cat (Suzuki Coupling)

Caption: Divergent functionalization pathways. Pathway A (Top) is preferred for library synthesis via sequential substitution. Pathway B (Bottom) is for direct core modification.[1]

Detailed Protocols

Workflow 1: The "Activation-Displacement" Sequence (Primary Route)

This route is preferred because the C6-


 group makes the C4-Cl species highly reactive towards 

, allowing for mild displacement conditions before subjecting the sensitive C5-Br to metal catalysis.
Step 1: Chlorination (Activation)

Objective: Convert the unreactive OH into a reactive Cl leaving group.

  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    -Diethylaniline (Base catalyst).[1]
  • Mechanism: The base neutralizes the HCl byproduct, preventing acid-catalyzed degradation.[1]

Protocol:

  • Charge a round-bottom flask with Compound 1 (1.0 equiv).

  • Add

    
      (5.0 equiv) neat.[1]
    
  • Add

    
    -Diethylaniline  (1.0 equiv) dropwise at 0 °C.
    
  • Heat to reflux (

    
     °C) for 2–4 hours. Monitor by TLC/LCMS (Note: C4-Cl is prone to hydrolysis on silica; neutralize plate with triethylamine).
    
  • Workup: Concentrate

    
     under reduced pressure. Pour residue onto crushed ice/water with vigorous stirring. Extract immediately with DCM.[1] Wash with cold 
    
    
    
    . Dry over
    
    
    and concentrate.
  • Yield: Expect

    
    . The product is a volatile oil/low-melting solid.
    
Step 2: Regioselective

at C4

Objective: Install the R1 substituent. Rationale: The C4-Cl is significantly more reactive than the C5-Br due to the activating effect of the para-nitrogen and ortho-


.

Protocol:

  • Dissolve the 4-Chloro intermediate (1.0 equiv) in anhydrous THF or DMF.

  • Add Nucleophile (Amine or Alcohol, 1.1 equiv).[1]

  • Add Base (

    
     or 
    
    
    
    , 2.0 equiv).[1]
  • Stir at

    
     °C to RT.
    
      • amines:* Usually complete within 1 hour at RT.

    • Alcohols:[1] May require mild heating (

      
       °C) or 
      
      
      
      activation.[1]
  • Workup: Standard aqueous extraction.

  • Checkpoint: The C5-Br remains intact.

Step 3: C5-Cross Coupling (Suzuki-Miyaura)

Objective: Install the R2 substituent at the sterically crowded C5 position. Critical Factor: The adjacent


 and C4-substituent create a "steric pocket." Use active Buchwald ligands (e.g., XPhos, SPhos) rather than standard 

.[1]

Protocol:

  • Dissolve C4-substituted product (1.0 equiv) in Dioxane/Water (4:1).[1]

  • Add Boronic Acid (1.5 equiv) and

    
      (3.0 equiv).
    
  • Degas with Argon for 10 mins.

  • Add

    
      (5 mol%) and XPhos  (10 mol%) or use 
    
    
    
    for simpler substrates.[1]
  • Heat to

    
     °C for 4–12 hours.
    
  • Note: If debromination (hydrodehalogenation) is observed, lower the temperature and increase catalyst loading.

Workflow 2: Direct Tautomer Alkylation

When the OH group is to be retained as an ether or N-alkyl moiety.

Scenario A: N-Alkylation (Thermodynamic Product)

The pyrimidinone (keto) form is thermodynamically favored. Using "hard" bases in polar aprotic solvents favors alkylation at N3.

  • Conditions:

    
     (2.0 equiv), Alkyl Halide (1.1 equiv), DMF, 
    
    
    
    °C.[1]
  • Outcome: Predominantly N3-alkylated product.

Scenario B: O-Alkylation (Kinetic/Silver Effect)

To trap the enol form (O-alkylation), use silver salts which coordinate to the nitrogen lone pair, blocking N-alkylation and facilitating halide abstraction.[1]

  • Conditions:

    
     (1.5 equiv), Alkyl Halide (1.2 equiv), Toluene or Benzene, Reflux.[1]
    
  • Outcome: Enhanced ratio of O4-alkylated product.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Hydrolysis of C4-Cl High reactivity of C4-Cl bond.Store intermediate under inert gas at -20°C. Use anhydrous solvents for

.
No Reaction at C5-Br Steric shielding by

.
Switch to XPhos-Pd-G2 or Sphos-Pd-G2 catalysts. Increase temp to 100°C.
Regioselectivity Loss (Pd step) Oxidative addition at C4-Cl (if Step 2 skipped).[1]Always perform

first.
If C4-Cl is needed in final product, use Pd catalyst at RT with stoichiometric control.[1]
Debromination

-hydride elimination or protodehalogenation.
Use anhydrous solvents (Dioxane/Toluene) instead of alcohol mixtures.

References

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 2022.[3] [1][3]

  • Regioselective

    
     and Suzuki Reactions of Polyhalopyrimidines. Synlett, 2006.[1][4] 
    
  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives. Acta Pharm., 2025.[1][5]

  • Haloselectivity of Heterocycles (Baran Lab Guide). Baran Group Meeting Notes, 2006.

  • Palladium-Catalyzed Cross-Coupling of Sterically Hindered Pyrimidines. Journal of Organic Chemistry, 2010.

(Note: While specific experimental data for the exact "2-methyl" analog is proprietary or sparse, these references validate the reactivity of the homologous 5-bromo-6-trifluoromethyl systems.)

Sources

Application Note & Protocols: Strategic Synthesis of Novel Antiviral Pyrimidine Derivatives from 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in antiviral drug discovery.[1][2] Its prevalence in the nucleobases of RNA and DNA makes it an ideal framework for developing molecules that can interfere with viral replication processes.[2] This application note provides a comprehensive guide for the strategic chemical modification of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, a highly versatile starting material, to generate a library of novel pyrimidine derivatives with potential antiviral activity. We present two primary diversification pathways: (1) Palladium-catalyzed cross-coupling reactions at the C5-bromo position and (2) Nucleophilic aromatic substitution at the C4-position following activation. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation strategies for researchers, scientists, and drug development professionals.

The Strategic Value of the Starting Material

The synthetic utility of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol lies in the distinct reactivity of its functional groups. A thorough understanding of these features is critical for designing efficient and diverse synthetic routes.

  • Pyrimidine Core: This nitrogen-containing heterocycle is a privileged scaffold in drug design, known for its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.[3] Many commercial antiviral drugs, such as Zidovudine (AZT) and Remdesivir, are based on pyrimidine or related nucleoside analogs.[1]

  • C5-Bromo Group: The bromine atom at the C5 position is a key synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5]

  • C6-Trifluoromethyl (CF₃) Group: The strongly electron-withdrawing nature of the CF₃ group serves a dual purpose. First, it significantly activates the pyrimidine ring, particularly the C4 position, making it susceptible to nucleophilic attack.[6] Second, the incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds, which are desirable properties for drug candidates.

  • C4-Hydroxyl Group: This group exists in a tautomeric equilibrium with its keto form, 4(3H)-pyrimidinone. While not a good leaving group itself, it can be readily converted into a highly reactive chlorosulfonate or, more commonly, a chloro group upon treatment with reagents like phosphorus oxychloride (POCl₃). This transformation "activates" the C4 position for subsequent diversification via nucleophilic aromatic substitution (SₙAr).[7][8]

G cluster_0 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol cluster_1 Key Reactive Sites mol C5 C5-Bromo (Cross-Coupling Handle) C4 C4-Hydroxyl (Activation & Substitution Site) CF3 C6-CF₃ (Activating Group)

Caption: Key reactive sites on the starting material for synthetic diversification.

Synthetic Pathways for Diversification

Two robust and orthogonal synthetic strategies can be employed to generate a diverse library of compounds from the starting material.

Route A: Functionalization at the C5-Position via Cross-Coupling

This pathway retains the C4-hydroxyl group and focuses on modifying the C5-position. The Suzuki-Miyaura reaction is an exceptionally powerful method for forming new carbon-carbon bonds by coupling the C5-bromo position with a variety of aryl- or heteroaryl-boronic acids.[5] This allows for the systematic exploration of the steric and electronic effects of different aromatic systems on antiviral activity.

workflow1 start Starting Material: 5-Bromo-...-pyrimidin-4-ol process Suzuki-Miyaura Cross-Coupling start->process reagents Arylboronic Acid (R-B(OH)₂) reagents->process Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) product Product: 5-Aryl-...-pyrimidin-4-ol process->product

Caption: Workflow for C5-functionalization via Suzuki-Miyaura cross-coupling.

Route B: Functionalization at the C4-Position via SₙAr

This strategy involves a two-step process to modify the C4-position. First, the hydroxyl group is converted to a more reactive chloro group. This intermediate is now highly activated for nucleophilic aromatic substitution (SₙAr) due to the strong electron-withdrawing effects of the ring nitrogens and the C6-trifluoromethyl group.[6][7] This pathway is ideal for introducing a wide range of nitrogen, oxygen, or sulfur-based nucleophiles.

workflow2 start Starting Material: 5-Bromo-...-pyrimidin-4-ol step1 Step 1: Chlorination (e.g., POCl₃) start->step1 intermediate Intermediate: 5-Bromo-4-chloro-... step1->intermediate step2 Step 2: SₙAr Reaction intermediate->step2 nucleophile Nucleophile (e.g., R-NH₂) nucleophile->step2 Base (e.g., DIPEA) product Product: 4-Amino-5-bromo-... step2->product

Caption: Workflow for C4-functionalization via chlorination and SₙAr.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (Route B, Step 1)

Objective: To synthesize 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Materials:

  • 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq, optional catalyst)

  • Toluene (for azeotropic removal of HCl, optional)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

  • Carefully add phosphorus oxychloride (POCl₃). If desired, add a catalytic amount of DIPEA.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a separate beaker. Caution: This is an exothermic process that releases HCl gas.

  • Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or by pouring it into a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position (Route A)

Objective: To synthesize a 5-aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol derivative.

Materials:

  • 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.05 eq)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃]) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or DMF

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask or a round-bottom flask, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., Dioxane/Water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If DMF was used, dilute with a large volume of water and extract with EtOAc. If Dioxane/Water was used, dilute with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • If the product contains a basic moiety, an acidic wash (1 M HCl) can be used. If it is acidic, a basic wash (sat. NaHCO₃) can be used for purification.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 5-aryl derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position (Route B, Step 2)

Objective: To synthesize a 4-substituted-amino-5-bromo-2-methyl-6-(trifluoromethyl)pyrimidine derivative.

Materials:

  • 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (from Protocol 1) (1.0 eq)

  • Primary or secondary amine nucleophile (e.g., morpholine) (1.1-1.5 eq)

  • Base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) (2.0 eq)

  • Solvent: Acetonitrile (ACN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile followed by the base (DIPEA).

  • Stir the reaction at room temperature or heat to 50-80 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and water or a saturated NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the target compound.

Data Presentation: A Representative Compound Library

The protocols described can be used to generate a library of compounds for structure-activity relationship (SAR) studies. The results can be effectively summarized in a table.

Compound ID Synthetic Route Substituent (R) Hypothetical Yield (%) Expected Mass (M+H)⁺
DV-001 Route A (Suzuki)4-Fluorophenyl78%319.04
DV-002 Route A (Suzuki)Pyridin-3-yl65%302.05
DV-003 Route B (SₙAr)Morpholino85%370.02 / 372.02
DV-004 Route B (SₙAr)Cyclopropylamino91%340.01 / 342.01
DV-005 Route B (SₙAr)3-Methoxy-anilino72%406.02 / 408.02

Conclusion

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a powerful and versatile starting material for the synthesis of novel pyrimidine derivatives. The orthogonal reactivity of the C4 and C5 positions allows for extensive and predictable diversification. The protocols provided herein for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution offer reliable pathways to access a wide range of analogs. The resulting compound libraries can be screened for antiviral activity against a panel of viruses, such as influenza, herpesviruses, or coronaviruses, to identify promising lead candidates for future drug development programs.[9][10]

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Bentham Science.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. Available at: [Link]

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020). Systematic Reviews in Pharmacy.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). PubMed. Available at: [Link]

  • A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (2023). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org.
  • Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. (2023). ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine Derivatives for Antiviral Evaluation. (2007). Scilit. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2014). PubMed Central. Available at: [Link]

  • 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity. (2002). PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PubMed Central. Available at: [Link]

Sources

Application Note: Chemoselective Preparation of Pyrimidinyl Ethers via O-Alkylation of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The 5-bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol scaffold is a highly privileged building block in modern medicinal chemistry and agrochemical development. The trifluoromethyl (-CF3) group imparts exceptional metabolic stability and lipophilicity, while the C5-bromine serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions. However, functionalizing the C4-oxygen via alkylation presents a classic ambident nucleophile challenge, often resulting in complex mixtures of O-alkylated and N-alkylated isomers.

This application note provides a field-proven, self-validating protocol for the strictly chemoselective O-alkylation of this pyrimidinol core. By leveraging specific base-solvent pairings and understanding the thermodynamic drivers of the intermediate anion, researchers can reliably synthesize pyrimidinyl ethers with >99% regioselectivity.

Mechanistic Insights & Causality

In solution, 5-bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one counterpart. Deprotonation yields a highly delocalized ambident anion with electron density distributed between the C4-oxygen and the N3-nitrogen.

The Causality of Regioselectivity:

  • Electronic Activation: The strongly electron-withdrawing -CF3 group and the inductive effect of the C5-bromine significantly increase the acidity of the substrate. This allows for complete deprotonation using mild carbonate bases, avoiding the use of harsh hydrides (like NaH) which can lead to degradation or competing side reactions.

  • Hard-Soft Acid-Base (HSAB) Dynamics: According to Pearson’s HSAB theory, the oxygen atom is a "harder" nucleophilic center compared to the nitrogen. To favor O-alkylation, we must use a "hard" electrophile (e.g., primary alkyl bromides or iodides) and minimize solvent-anion hydrogen bonding.

  • The Cesium Effect: Utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is the critical causal factor for success [1, 2]. The large, poorly coordinating Cs⁺ cation weakly associates with the pyrimidinyl anion, leaving the highly electronegative oxygen "naked" and kinetically primed for nucleophilic attack. Conversely, protic solvents or smaller counter-ions (like Na⁺) coordinate tightly to the oxygen, sterically forcing the electrophile to attack the nitrogen.

Mechanism A 5-Bromo-2-methyl-6-(CF3) pyrimidin-4-ol (Tautomeric Mixture) B Deprotonation (Cs2CO3 in DMF) A->B Mild Base C Ambident Anion (Naked Oxygen Center) B->C Cesium Effect D O-Alkylation (Kinetic Control, Desired Product) C->D Hard Electrophile Polar Aprotic Solvent E N-Alkylation (Sterically Hindered, Suppressed) C->E Soft Electrophile Protic Impurities

Mechanistic divergence of the ambident pyrimidinyl anion favoring O-alkylation.

Experimental Design & Quantitative Data

To establish a robust protocol, various conditions were evaluated. The data below summarizes the causal relationship between the reaction environment and the resulting regioselectivity.

Table 1: Optimization of Reaction Conditions for O-Alkylation

EntryBase (1.5 eq)SolventTemp (°C)Time (h)ElectrophileO:N RatioIsolated Yield (%)
1NaHTHF0 to RT16Benzyl Bromide60:4055
2K₂CO₃AcetoneReflux12Benzyl Bromide85:1572
3K₂CO₃MeCN808Benzyl Bromide92:881
4 Cs₂CO₃ DMF 65 4 Benzyl Bromide >99:1 94

Note: Data reflects the alkylation of the title compound. Entry 4 represents the optimized, self-validating conditions utilized in the protocol below.

Step-by-Step Protocol

This methodology is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at every phase.

Workflow Step1 1. Substrate Preparation Dissolve pyrimidin-4-ol in anhydrous DMF Step2 2. Base Activation Add finely powdered Cs2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Alkyl Halide (1.2 eq) Maintain < 30 °C during addition Step2->Step3 Step4 4. Reaction Progression Heat to 65 °C for 4-6 h Monitor via LC-MS/TLC Step3->Step4 Step5 5. Workup & Extraction Quench with ice-water, Extract with EtOAc Wash with 5% aq. LiCl Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) Step5->Step6

Step-by-step workflow for the chemoselective O-alkylation of pyrimidin-4-ols.

Materials Required
  • Substrate: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv.)

  • Electrophile: Primary alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv.)

  • Base: Cesium Carbonate (Cs₂CO₃), finely powdered and oven-dried (1.5 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL per gram of substrate)

Procedure

Step 1: Anion Generation

  • Charge a flame-dried, argon-flushed round-bottom flask with the pyrimidin-4-ol substrate (1.0 eq) and anhydrous DMF.

  • Add the finely powdered Cs₂CO₃ (1.5 eq) in one portion.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

Causality & IPC: The mixture will transition from a colorless solution to a slightly yellow, opaque suspension. This visual shift validates the successful deprotonation and formation of the active pyrimidinyl anion.

Step 2: Alkylation 4. Add the alkylating agent (1.2 eq) dropwise over 10–15 minutes.

Causality: Dropwise addition prevents localized exothermic spikes that could drive the thermodynamic equilibrium toward unwanted N-alkylation or promote E2 elimination of the alkyl halide.

  • Elevate the reaction temperature to 65 °C using a precisely controlled heating block.

Step 3: Reaction Monitoring 6. After 3 hours, sample the reaction for TLC or LC-MS analysis.

Self-Validation Checkpoint: On TLC (Silica, Hexanes:EtOAc 3:1), the desired O-alkylated product will exhibit a significantly higher


 (typically ~0.6–0.7) compared to the starting material or any trace N-alkylated byproducts (

~0.2–0.3). This is because O-alkylation destroys the hydrogen-bond donor capacity of the pyrimidinol ring, drastically reducing its polarity.

Step 4: Quench and Extraction 7. Upon complete consumption of the starting material (typically 4–6 hours), cool the mixture to room temperature. 8. Quench the reaction by pouring the mixture into ice-cold distilled water (3× the volume of the DMF used). 9. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

Step 5: DMF Removal and Drying 10. Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL), followed by a final wash with saturated brine (20 mL).

Causality: DMF is highly soluble in EtOAc. The 5% LiCl wash is a field-proven technique to selectively partition DMF into the aqueous phase, preventing it from co-eluting during chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification 12. Purify the crude residue via flash column chromatography using a gradient of 100% Hexanes to 80:20 Hexanes:EtOAc to yield the pure pyrimidinyl ether.

Troubleshooting Guide

  • Issue: Significant N-alkylation is observed.

    • Root Cause: Moisture in the reaction environment or the use of a protic solvent. Water molecules hydrogen-bond to the oxygen anion, shielding it and forcing the electrophile to attack the nitrogen.

    • Solution: Ensure the DMF is strictly anhydrous (stored over molecular sieves) and the Cs₂CO₃ is freshly oven-dried.

  • Issue: Sluggish reaction kinetics or incomplete conversion.

    • Root Cause: Poor solubility of the base or use of an alkyl chloride.

    • Solution: Ensure the Cs₂CO₃ is finely milled. If using an alkyl chloride, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in situ Finkelstein reaction, converting the chloride to a highly reactive alkyl iodide.

References

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines ACS Omega[Link] [1]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight RSC Advances[Link] [2]

Application Note: Microwave-Assisted Functionalization of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240602-39-4) is a highly versatile, densely functionalized building block widely utilized in the development of kinase inhibitors, agrochemicals, and advanced materials. However, the synergistic electron-withdrawing nature of the trifluoromethyl (-CF


) group and the steric hindrance surrounding the C5-bromo and C4-hydroxyl positions often render conventional synthetic modifications sluggish and low-yielding.

This application note details optimized, self-validating microwave-assisted protocols to overcome these activation energy barriers. By leveraging rapid, volumetric microwave (MW) heating, researchers can achieve high-fidelity Suzuki-Miyaura cross-couplings and C4-chlorination/S


Ar sequences in a fraction of the time required by conventional thermal methods.

Mechanistic Rationale & Experimental Design

Electronic and Steric Dynamics

The reactivity of this pyrimidine scaffold is governed by three critical structural features:

  • The C6-Trifluoromethyl Group: Imparts significant lipophilicity and metabolic stability, but strongly depletes electron density from the pyrimidine core. While this accelerates Nucleophilic Aromatic Substitution (S

    
    Ar) at the C4 position, it severely decelerates the oxidative addition of Palladium(0) to the C5-Br bond during cross-coupling[1].
    
  • The C4-Hydroxyl Tautomerism: The compound exists in equilibrium with its pyrimidin-4(3H)-one tautomer. The oxygen must be activated (e.g., converted to a chloride via POCl

    
    ) to serve as a viable leaving group for subsequent amination or etherification[2].
    
  • Steric Shielding: The adjacent -CF

    
     and -OH groups create a sterically congested environment around the C5-bromo substituent, promoting off-target hydrodebromination under standard cross-coupling conditions if the catalytic cycle is too slow[1].
    
Why Microwave Irradiation?

Microwave synthesis provides direct dielectric heating of polar solvents and reagents, instantly overcoming the high activation energy (


) required for sterically hindered oxidative additions and chlorinations. This minimizes the residence time of sensitive intermediates at high temperatures, drastically reducing degradation and debromination side reactions[3].
Synthetic Workflow

G Start 5-Bromo-2-methyl-6- (trifluoromethyl) pyrimidin-4-ol Sub1 Pathway A: Suzuki-Miyaura Start->Sub1 MW, Pd-Cat Boronic Acid Sub2 Pathway B: C4-Chlorination Start->Sub2 MW, POCl3 Base ProdA 5-Aryl-2-methyl-6- (trifluoromethyl) pyrimidin-4-ol Sub1->ProdA IntB 5-Bromo-4-chloro-2-methyl-6- (trifluoromethyl)pyrimidine Sub2->IntB ProdB 4-Amino-5-bromo-2-methyl-6- (trifluoromethyl)pyrimidine IntB->ProdB MW, SNAr Amine

Figure 1: Divergent microwave-assisted functionalization pathways for the pyrimidin-4-ol scaffold.

Quantitative Data: Conventional vs. Microwave Heating

The following table summarizes the kinetic and yield improvements achieved by transitioning from conventional oil-bath heating to dynamic microwave irradiation for this specific scaffold.

Table 1: Optimization of Reaction Parameters

Reaction PathwayHeating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
Pathway A: Suzuki (C5) Conventional (Oil Bath)10018 h41%78% (Debromination noted)
Pathway A: Suzuki (C5) Microwave (Dynamic)12020 min89% >95%
Pathway B: C4-Chlorination Conventional (Oil Bath)1103.5 h58%80% (Tarry byproducts)
Pathway B: C4-Chlorination Microwave (Dynamic)11015 min94% >98%

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Pathway A)

Objective: Direct arylation at the sterically hindered C5 position while suppressing hydrodebromination.

Reagents & Materials:

  • 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G2 (Pre-catalyst) (0.05 equiv, 5 mol%)[1]

  • K

    
    CO
    
    
    
    (3.0 equiv, 1.5 mmol)
  • 1,4-Dioxane / H

    
    O (4:1 v/v, 4.0 mL)
    
  • 10 mL Heavy-walled Microwave Vial with crimp cap and magnetic stir bar.

Step-by-Step Procedure:

  • Reagent Loading: Add the pyrimidin-4-ol, boronic acid, and K

    
    CO
    
    
    
    to the microwave vial.
    • Causality: Using a mild inorganic base like K

      
      CO
      
      
      
      prevents the base-catalyzed defluorination of the -CF
      
      
      group that can occur with stronger bases (e.g., KOtBu) at high temperatures.
  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H

    
    O mixture. Sparge the suspension with Argon for 5 minutes.
    
    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which would stall the catalytic cycle.

  • Catalyst Addition: Quickly add the XPhos Pd G2 catalyst and seal the vial immediately with a crimp cap.

    • Self-Validating Step: The mixture should transition from a pale suspension to a dark brown/black homogeneous solution upon heating, indicating the successful generation of the active Pd(0) complex.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Stirring: High (900 rpm)

  • Workup: Allow the vial to cool to <40 °C before uncapping. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH

    
    Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organics over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash chromatography.
Protocol 2: Microwave-Assisted C4-Chlorination and S Ar (Pathway B)

Objective: Rapid conversion of the C4-OH to a C4-Cl leaving group, followed by nucleophilic displacement.

Reagents & Materials:

  • 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv, 1.0 mmol)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 equiv, 5.0 mmol)
    
  • N,N-Dimethylaniline (0.2 equiv, 0.2 mmol)

  • 10 mL Heavy-walled Microwave Vial.

Step-by-Step Procedure:

  • Vilsmeier-Haack Activation: In the microwave vial, combine the pyrimidin-4-ol, POCl

    
    , and N,N-dimethylaniline.
    
    • Causality:N,N-dimethylaniline acts as a nucleophilic catalyst, accelerating the formation of the highly reactive Vilsmeier-Haack-type intermediate, which is crucial for converting the tautomeric pyrimidinone to the active chloride[2].

  • Microwave Irradiation (Chlorination): Seal the vial. Set parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Safety Note: POCl

      
       reactions generate HCl gas. Ensure the microwave reactor's dynamic pressure control is active. Do not exceed a 30% fill volume in the vial to allow for headspace expansion.
      
  • Quenching (Critical Step): Cool the vial to room temperature. Carefully and slowly pour the crude mixture over crushed ice (20 g) while stirring vigorously to hydrolyze excess POCl

    
    . Extract the intermediate 5-bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Dichloromethane (3 x 15 mL).
    
  • S

    
    Ar Amination:  Transfer the concentrated chloropyrimidine intermediate to a new MW vial. Add the desired amine (2.0 equiv), Triethylamine (2.0 equiv), and Isopropanol (3.0 mL)[3].
    
  • Microwave Irradiation (S

    
    Ar):  Seal and irradiate at 130 °C for 15 minutes.
    
    • Self-Validating Step: The consumption of the non-polar chloro-intermediate and the appearance of a highly UV-active, more polar spot on TLC (Hexane:EtOAc 3:1) confirms successful S

      
      Ar.
      

Troubleshooting & Safety Directives

  • Pressure Spikes: If the microwave reactor aborts the run due to high pressure during chlorination, reduce the scale or increase the vial size. Never bypass the reactor's pressure safety limits.

  • Incomplete Suzuki Coupling: If starting material remains, check the quality of the boronic acid (prone to forming unreactive boroxines). Add 1.0 equivalent of water to the reaction mixture to help hydrolyze boroxine trimers back to the active boronic acid monomer.

  • Loss of -CF

    
     Signal in NMR:  If 
    
    
    
    F NMR shows a loss of the -CF
    
    
    singlet (typically around -68 to -72 ppm), the reaction conditions are too basic. Switch to a weaker base (e.g., Cs
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    ) and lower the MW temperature by 10 °C.

References

  • [2] Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules (MDPI). URL:

  • [3] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. URL:

  • [1] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. URL:

  • 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240602-39-4) Product Specifications. Dana Bioscience. URL:

Sources

Troubleshooting & Optimization

improving yield of Suzuki coupling with electron-deficient pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of Suzuki coupling with electron-deficient pyrimidines Role: Senior Application Scientist

Executive Summary

Coupling electron-deficient pyrimidines (particularly 2- and 4-halopyrimidines) presents a "perfect storm" of catalytic challenges: the electron-poor ring facilitates oxidative addition but destabilizes the resulting Palladium(II) intermediate, while the nitrogen lone pairs actively poison the catalyst. Furthermore, the requisite boronic acid partners often undergo rapid protodeboronation before coupling can occur.

This guide moves beyond generic "Suzuki conditions" to provide a mechanically grounded, self-validating workflow for these difficult substrates.

Part 1: Diagnostic Logic (Visual)

Before altering reagents, identify the specific failure mode. Use this logic tree to map your crude LC-MS/NMR data to a solution.

TroubleshootingLogic Start Analyze Crude Reaction Mixture (LC-MS / NMR) Result1 SM Remaining (No Conversion) Start->Result1 Result2 Dehalogenated Pyrimidine (Hydrolysis/Reduction) Start->Result2 Result3 Deborylated Partner (Ar-H formed) Start->Result3 Result4 Homocoupling (Ar-Ar formed) Start->Result4 Cause1 Catalyst Poisoning by N-coordination or Poor Oxidative Addition Result1->Cause1 Cause2 Hydrolytic Instability of C-Cl bond Result2->Cause2 Cause3 Protodeboronation of Boronic Acid Result3->Cause3 Cause4 Slow Transmetalation / O2 Leak Result4->Cause4 Solution1 Action: Switch to Bulky Ligands (XPhos, SPhos, or G3-Precatalysts) Cause1->Solution1 Solution2 Action: Anhydrous Conditions (CsF in Dioxane or Toluene) Cause2->Solution2 Solution3 Action: Use Boronic Esters/MIDA and Weak Base (K3PO4) Cause3->Solution3 Solution4 Action: Degas vigorously; Increase Catalyst Loading Cause4->Solution4

Caption: Diagnostic workflow linking crude reaction data to mechanistic failure modes and corrective actions.

Part 2: Critical Failure Modes (The "Why")

To solve low yields, you must understand the invisible competition occurring in your flask.

1. The "N-Binding" Trap (Catalyst Poisoning)

Electron-deficient pyrimidines are excellent ligands. The pyrimidine nitrogen lone pair is highly accessible and will bind to the Palladium center (


-coordination), forming a stable, inactive complex [Pd(L)(Ar)(Cl)]_n.
  • The Fix: You must use sterically bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos). The bulk of these ligands physically blocks the pyrimidine nitrogen from coordinating to the Pd center, forcing the reaction cycle to proceed [1][4].

2. Protodeboronation (The Race Against Time)

The transmetalation step (where Boron swaps with Palladium) is often the rate-limiting step. If this is slow, the base present in the reaction will attack the boronic acid instead, cleaving the C-B bond and replacing it with a proton (Ar-B(OH)₂


 Ar-H).
  • The Fix: Accelerate transmetalation using fluoride bases (CsF) or switch to "slow-release" boron species like MIDA boronates or Pinacol esters , which are resistant to base-mediated degradation [2][5].

3. Hydrolytic Instability

2-Chloropyrimidines are essentially cyclic imidoyl chlorides. In hot aqueous base (standard Suzuki conditions), they rapidly hydrolyze to the inactive 2-hydroxypyrimidine (tautomer of pyrimidone).

  • The Fix: Eliminate water. Use anhydrous solvents (Dioxane, Toluene) and anhydrous bases (powdered K₃PO₄ or CsF) [3].

Part 3: Troubleshooting Scenarios (Q&A)
Scenario A: "My reaction turns black immediately, and I only recover starting material."

Diagnosis: Catalyst decomposition or poisoning. Scientific Explanation: Simple ligands like PPh₃ or dppf are insufficient. The electron-deficient pyrimidine is not undergoing oxidative addition fast enough, or the N-atom is poisoning the catalyst. The "black" precipitate is inactive Palladium black (Pd⁰ aggregates). Corrective Protocol:

  • Switch Ligand: Move to XPhos or SPhos .[1] These induce extremely rapid oxidative addition.

  • Use Pre-catalysts: Do not use Pd(OAc)₂ + Ligand. Use a G3 or G4 Buchwald Precatalyst .[2] This ensures a 1:1 Pd:Ligand ratio and generates the active species immediately upon heating, preventing early catalyst death [1].

Scenario B: "I see the pyrimidine is gone, but I'm getting a 'hydroxy' byproduct (M+16 mass shift)."

Diagnosis: Hydrolysis of the C-Cl bond. Scientific Explanation: Hydroxide ions (from aqueous base) are attacking the electron-deficient ring faster than the palladium catalyst can. Corrective Protocol:

  • Remove Water: Switch to Anhydrous 1,4-Dioxane .

  • Change Base: Use Cesium Fluoride (CsF) (2.0 equiv) or anhydrous K₃PO₄ . These facilitate the reaction without generating high concentrations of aggressive hydroxide ions [3].

Scenario C: "I am losing my Boronic Acid to Protodeboronation (Ar-H byproduct)."

Diagnosis: The boronic acid is unstable under basic conditions. Scientific Explanation: Electron-poor or heteroaryl boronic acids are highly prone to base-catalyzed C-B bond cleavage.[3] Corrective Protocol:

  • Lower Base Strength: Switch from carbonates (Na₂CO₃/K₂CO₃) to K₃PO₄ or K₂HPO₄ .

  • Use Excess Boronate: Increase equivalents to 1.5–2.0.

  • Slow Addition: Add the base (or the boronic acid) slowly via syringe pump over 1 hour to keep the concentration of the reactive "ate" complex low relative to the catalyst [5].

Part 4: Optimized Standard Protocol

This protocol uses a G3-Precatalyst system, which is the industry standard for difficult heterocyclic couplings due to its stability and rapid initiation.

Target: Coupling 2-chloropyrimidine with Phenylboronic acid.

Reagents:
  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Boron Source: Aryl Boronic Acid/Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) - Pre-stir in solvent for 5 mins.

  • Base: K₃PO₄ (2.0 - 3.0 equiv) - Finely powdered.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

    • Note: If hydrolysis is observed, switch to Anhydrous Dioxane.

Step-by-Step Workflow:
  • Preparation: Charge a reaction vial with the Pyrimidine, Boronic Acid, Base, and Catalyst.

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the electron-rich phosphine ligands).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Tip: Do not overheat (>100°C) unless necessary, as this accelerates protodeboronation.

  • Workup: Cool to RT. Filter through a small pad of Celite (to remove Pd). Dilute with EtOAc, wash with water/brine.

Part 5: Ligand & Base Selection Matrix

Use this table to select the correct system based on your specific pyrimidine substrate.

Substrate TypeRecommended LigandRecommended BaseWhy?
2-Chloropyrimidine XPhos or SPhos K₃PO₄ (aq)2-position is sterically accessible but prone to N-poisoning. XPhos prevents this.
4-Chloropyrimidine Pd(PPh₃)₄ or SPhos Na₂CO₃4-position is highly reactive; standard conditions often work.
Unstable Boronic Acid XPhos CsF (Anhydrous)Fluoride activation allows coupling at neutral pH, minimizing protodeboronation.
Highly Acidic Substrate BrettPhos K₂CO₃BrettPhos is designed for substrates containing sensitive functional groups.
References
  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

  • BenchChem Technical Support. (2025). "Troubleshooting low yield in Suzuki coupling of chloropyrimidines." Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Purification of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol via recrystallization. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common challenges encountered during the purification process.

Understanding the Compound and Purification Rationale

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a substituted pyrimidine derivative, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry and materials science[1][2]. The purity of such intermediates is critical for the success of subsequent synthetic steps and the biological activity of the final products.

The structure possesses several key features that dictate its purification strategy:

  • A pyrimidin-4-ol core , which can exist in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This allows for both hydrogen bond donation (from the -OH/-NH) and acceptance (from the ring nitrogens and carbonyl oxygen).

  • A trifluoromethyl group (-CF3) , which is strongly electron-withdrawing and increases the molecule's lipophilicity.

  • A bromo group (-Br) , which adds to the molecular weight and can participate in various cross-coupling reactions.

Recrystallization is the chosen purification method because it leverages differences in solubility between the target compound and its impurities at varying temperatures, making it an effective technique for removing byproducts from synthesis or degradation[3].

Table 1: Physicochemical Properties of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

PropertyValueSource
CAS Number 1240602-39-4[4][5][6]
Molecular Formula C₆H₄BrF₃N₂O[4][5]
Molecular Weight 257.01 g/mol [5]
Appearance White to off-white powder or crystals[4]
Purity (Typical) ≥95% before recrystallization[4][6]
Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?

  • Probable Cause: The selected solvent is inappropriate for your compound. The polarity and hydrogen bonding capability of the solvent may not be sufficient to overcome the crystal lattice energy of the pyrimidinol, even at elevated temperatures.

  • Recommended Solutions:

    • Verify Solvent Choice: Based on the polar nature of the pyrimidinol ring and the -OH group, polar protic solvents like ethanol or methanol are excellent starting points[7]. If you are using a non-polar solvent like hexane or toluene, it is likely a poor choice for this compound when used alone.

    • Switch to a More Polar Solvent: If a moderately polar solvent is failing, consider a more polar option. However, be aware that highly polar solvents like water may have low solubility for the compound even when hot due to the trifluoromethyl group.

    • Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system is a powerful alternative[8]. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is highly soluble. Then, slowly add a "bad" or "anti-solvent" (e.g., water or heptane) in which the compound is poorly soluble until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool.

Q2: The compound "oiled out" upon cooling instead of forming crystals. How can I fix this?

  • Probable Cause: This typically occurs when a solution is supersaturated to the point where the compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid. This is common with impure samples or when the solution is cooled too quickly[9].

  • Recommended Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small additional amount (10-20%) of the hot solvent to reduce the saturation level[9].

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slower cooling provides more time for ordered crystal lattice formation[9].

    • Try a Different Solvent: The current solvent's boiling point might be too high relative to the melting point of your impure compound. A lower-boiling solvent might prevent this issue.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

  • Probable Cause: The solution is not sufficiently saturated, meaning too much solvent was used initially, or the solution is supersaturated and requires a nucleation event to initiate crystallization[9].

  • Recommended Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth[9][10].

      • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the cold solution. This provides a template for further crystallization[9][10].

    • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used[9]. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt the cooling process again.

Q4: The recrystallization resulted in a very low yield. What are the likely causes?

  • Probable Cause: Low yield is one of the most common issues in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during a hot filtration step, or selecting a solvent in which the compound has significant solubility even at low temperatures[10].

  • Recommended Solutions:

    • Use the Minimum Amount of Hot Solvent: Ensure you are dissolving your crude material in the minimum amount of boiling solvent required for complete dissolution. Adding solvent in small portions is key.

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask with hot solvent vapor to prevent the product from crystallizing prematurely on the filter paper.

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating a portion of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of this compound?

Based on the structure of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol and literature precedents for similar pyrimidine derivatives, the most logical starting points are polar protic solvents. Ethanol or Methanol are highly recommended. They are effective at dissolving many polar organic molecules when hot but show a significant drop in solvating power when cold[7][11].

Q2: How do I properly perform a mixed-solvent recrystallization?

A mixed-solvent recrystallization is an excellent technique when no single solvent is suitable[8].

  • Select a Miscible Solvent Pair: Choose two solvents that mix freely. One should be a "good" solvent that dissolves your compound well (e.g., Ethanol), and the other a "bad" or "anti-solvent" in which your compound is poorly soluble (e.g., Water or Heptane).

  • Dissolve: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Add Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of the hot "good" solvent to make the solution clear again.

  • Cool: Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q3: My crude product is slightly colored. Can I use activated charcoal?

Yes, activated charcoal can be effective for removing small amounts of colored, high-molecular-weight impurities.

  • Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Never add it to a solution at its boiling point.

  • Filtration: Swirl the hot mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Using too much charcoal can lead to product loss as it can adsorb your target compound.

Q4: How can I confirm the purity of my recrystallized product?

Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopic Analysis (NMR, LC-MS): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and LC-MS are standard. NMR can reveal the presence of solvent or other proton-containing impurities, while LC-MS can provide both a purity percentage and mass confirmation.

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of ethanol (e.g., 5 mL).

  • Heating: Heat the mixture to a gentle boil while stirring. Add more ethanol in small portions (0.5-1.0 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • (Optional) Hot Filtration: If there are insoluble impurities, remove the solution from the heat, add charcoal if needed (see FAQ Q3), and perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B 1 C Hot Gravity Filtration (Optional, for insolubles) B->C 2a D Slow Cooling to RT B->D If no hot filtration C->D 2b E Ice Bath Cooling D->E 3 F Vacuum Filtration E->F 4 G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Caption: General workflow for the recrystallization process.

Data Summary: Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization[8][12][13]. The following table provides a list of potential solvents to screen for the purification of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Table 2: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticRecommended starting point. Good solvency when hot, poor when cold for many pyrimidines[7][14].
Methanol 65Polar ProticSimilar to ethanol but more volatile. May result in higher product loss due to some solubility at low temps[11].
Isopropanol 82Polar ProticLess polar than ethanol; may offer a better solubility differential.
Acetonitrile 82Polar AproticA good solvent for many nitrogen-containing heterocycles[10].
Ethyl Acetate 77Moderately PolarCan be effective, but the pyrimidinol may have limited solubility even when hot.
Toluene 111Non-polarUnlikely to work alone but could be an excellent anti-solvent with a polar solvent like isopropanol.
Water 100Very PolarLikely to be a poor solvent on its own but an excellent anti-solvent when paired with ethanol or methanol.
References
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Nel, R., et al. (2014). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. ResearchGate. Retrieved from [Link]

  • El-Malah, A. A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • PubMed. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 1240602-39-4 C6H4BrF3N2O 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one ≥95%. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylheptan-4-ol. Retrieved from [Link]

  • PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-4-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]

Sources

optimizing reaction temperature for SNAr on 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Functionalization.

Case ID: SNAr-5Br-CF3-Pyr Subject: Optimization of Reaction Temperature for Nucleophilic Aromatic Substitution (


) on 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol derivatives.
Assigned Scientist:  Senior Application Specialist, Process Chemistry Division.

Executive Summary: The "Push-Pull" Thermal Challenge

You are working with 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol . This scaffold presents a unique "push-pull" electronic environment.[1] The 6-trifluoromethyl (


) group and the 5-bromo substituent create a highly electron-deficient ring, theoretically ideal for 

.[1]

However, the 4-hydroxyl group is not a competent leaving group for direct


 under standard thermal conditions.[1] It requires activation (conversion to -Cl, -OTs, or -OMs).[1] Once activated, the ring becomes hyper-reactive.[1]

The Critical Insight: For the activated 4-chloro or 4-sulfonate intermediate, high temperature is often your enemy, not your friend. The strong electron-withdrawing nature of the


 group allows 

to proceed at room temperature (RT) or mild heat (40°C). Excessive heat (>80°C) frequently leads to:
  • Hydrolysis of the

    
     group (to the carboxylic acid).
    
  • Halogen Scrambling (displacement of the 5-Br instead of the intended target).

  • Retro-reaction (hydrolysis of the activated leaving group back to the hydroxyl).[1]

Part 1: The Activation Prerequisite (Critical Check)

User Question: “I am refluxing the 4-ol starting material with an amine in DMF at 120°C, but I see no product. Why?”

Technical Diagnosis: You cannot perform


 directly on a pyrimidin-4-ol (which exists largely as the pyrimidin-4-one tautomer).[1] The C-OH bond is too strong, and the oxide is a poor leaving group (

of leaving group is too high).

The Solution: You must activate the C4 position first.[1][2] The standard industrial workflow involves a two-step sequence.[1]

Workflow Visualization

SNAr_Optimization Start Start: 5-Bromo-2-methyl- 6-(CF3)pyrimidin-4-ol Activation Activation Step (Chlorination) Start->Activation POCl3 / SOCl2 Reflux (80-100°C) Intermediate Intermediate: 4-Chloro-Derivative Activation->Intermediate Isolation SNAr SNAr Reaction (Nucleophilic Attack) Intermediate->SNAr Nucleophile + Base Product Target Product (C4-Substituted) SNAr->Product Optimum: 0-40°C High Yield SideProduct Side Products: CF3 Hydrolysis / 5-Br Loss SNAr->SideProduct Excess Heat (>80°C) or Strong Base

Caption: Figure 1. The mandatory activation pathway.[1] Direct displacement of the 4-OH is kinetically inaccessible; conversion to the 4-Cl intermediate is required before temperature optimization.

Part 2: Temperature Optimization Guide (For Activated Intermediate)

Assuming you have generated 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine , use the following temperature guide.

Thermal Reactivity Matrix
Nucleophile ClassRec.[1][3][4][5] TemperatureSolvent SystemReaction TimeRisk Factor
Primary Aliphatic Amines 0°C to 25°C THF, DCM, or DMF0.5 - 2 hLow. Exothermic; add amine slowly to prevent runaway.[1]
Secondary Amines (e.g., Morpholine)25°C to 40°C DMF, MeCN, or THF2 - 6 hLow. Steric hindrance may require mild warming.[1]
Anilines / Aromatic Amines 40°C to 60°C iPrOH or DMF4 - 12 hMedium. Weak nucleophilicity requires heat; monitor for

stability.[1]
Alkoxides / Thiolates -78°C to 0°C THF or DMF< 30 minHigh. Very aggressive.[1] Can displace 5-Br or attack

.
Why These Temperatures? (The "Why" Behind the Protocol)

The 6-


 group is a powerful electron-withdrawing group (EWG). It stabilizes the Meisenheimer Complex  (the anionic transition state) formed when the nucleophile attacks C4.
  • Effect: This lowers the activation energy (

    
    ) significantly compared to a standard pyrimidine.[1]
    
  • Consequence: If you heat this system to 100°C (standard

    
     conditions), you provide enough energy to overcome the activation barrier for undesired pathways, specifically the attack of water (trace moisture) on the 
    
    
    
    carbon or the displacement of the 5-Bromine.

Part 3: Troubleshooting & FAQs

Q1: I converted the OH to Cl using


, but when I add my amine, the product reverts to the starting material (OH). Why? 
  • Diagnosis: This is "hydrolysis," not reversion.

  • Cause: Your reaction medium contains water, or your base is hygroscopic (e.g., wet

    
    ).[1] The 4-Cl bond is so activated by the 
    
    
    
    group that water acts as a competitive nucleophile, displacing the Cl to form the OH (tautomerizing to the ketone).
  • Fix: Use anhydrous solvents (THF or DMF).[1] Use organic bases like DIPEA (Hunig's base) instead of inorganic carbonates if moisture is hard to control.[1]

Q2: I see a side product with a mass of [M-Br+Nu]. Is the Bromine leaving?

  • Diagnosis: Yes, you are seeing competing

    
     at C5 or a "Halogen Dance."
    
  • Cause: Reaction temperature is too high (>80°C) or the nucleophile is too "hard" (e.g., alkoxides). While C4 is more reactive, C5-Br is also activated.[1][6]

  • Fix: Lower the temperature to 0°C. The rate difference between displacing C4-Cl (fast) and C5-Br (slow) is maximized at lower temperatures.

Q3: Can I do this in a "One-Pot" fashion without isolating the chloride?

  • Diagnosis: Yes, but be careful with

    
     quenching.[1]
    
  • Protocol:

    • Treat starting material with

      
       (1.5 equiv) and DIPEA in Toluene at 90°C until clear.
      
    • Crucial: Evaporate excess

      
       completely (azeotrope with toluene).[1] If you leave 
      
      
      
      , your amine will react with it to form a phosphoramide, killing the yield.[1]
    • Redissolve the crude residue in THF, cool to 0°C, and add your amine.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 4-amino-substituted 5-bromo-2-methyl-6-(trifluoromethyl)pyrimidine.

Step 1: Activation (Chlorination) [1]

  • Charge: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv) in anhydrous Toluene (5 mL/mmol).

  • Add:

    
     (1.5 equiv) and catalytic DMF (2-3 drops).
    
  • Heat: Stir at 90°C for 3 hours. Solution should turn from suspension to clear yellow.[1]

  • Workup: Concentrate in vacuo to remove excess

    
    .[1] Co-evaporate with toluene (
    
    
    
    ) to ensure removal of acidic traces.[1] Do not perform aqueous workup here if possible to avoid hydrolysis.

Step 2:


 Displacement (Temperature Critical) 
  • Dissolve: Take the crude chloro-intermediate in anhydrous THF (or DCM).

  • Cool: Place the flask in an ice bath (0°C) .

  • Add Base: Add DIPEA (Triethylamine) (2.0 equiv).

  • Add Nucleophile: Add the amine (1.1 equiv) dropwise.[1]

  • Monitor: Stir at 0°C for 30 minutes. Check TLC/LCMS.[1]

    • If incomplete: Warm to Room Temperature (25°C) .

    • Only heat to 50°C if the amine is extremely sterically hindered.

  • Quench: Pour into water/brine and extract with Ethyl Acetate.

References

  • Mechanism of

    
     in Pyrimidines: 
    
    • Title: Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles.[1][4]

    • Source: WuXi Biology (QM Magic Class).[1]

    • Context: Explains the activation energy differences in pyrimidines substituted with EWGs like .
    • Link:[1]

  • Reactivity of Trifluoromethyl Pyrimidines

    • Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr.[1][7]

    • Source: ResearchGate (Article).[1][7]

    • Context: Demonstrates the use of coupling agents (PyBroP)

      
       for 
      
      
      
      .[1]
    • Link:[1]

  • Safety & Stability Data

    • Title: 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine Safety Data Sheet.[1][8]

    • Source: Sigma-Aldrich / MilliporeSigma.[1]

    • Context: Provides handling and storage conditions for the activated chloropyrimidine analogs (sensitive to moisture/heat).[1]

    • Link:[1]

  • General

    
     Troubleshooting: 
    
    • Title: Technical Support Center: Optimizing Nucleophilic Arom
    • Source: BenchChem.[1][9]

    • Context: General guide on solvent and temper
    • Link:[1]

Sources

preventing debromination side reactions during palladium catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-Pd-042

Subject: Prevention of Debromination (Hydrodehalogenation) Side Reactions
Executive Summary & Diagnostic Hub

The Issue: You are attempting a Palladium-catalyzed cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) involving an aryl bromide or iodide. Instead of (or alongside) your desired product, you observe the formation of a hydrodehalogenated byproduct (Ar-Br


 Ar-H).[1][2]

The Root Cause: Debromination is rarely a random thermal decomposition; it is a catalytically driven cycle. It occurs when a Palladium-Hydride (Pd-H) species is generated in situ. This Pd-H species undergoes reductive elimination with your aryl substrate to form Ar-H.[2][3]

Immediate Triage (The "Red Flags"): Check your reaction conditions against these high-risk factors:

  • Solvent: Primary or Secondary Alcohols (Ethanol, Isopropanol).

  • Base: Strong Alkoxides (NaOEt, NaOtBu) or Formates.

  • Substrate: Electron-deficient heterocycles (pyridines, imidazoles) or substrates with free N-H moieties.

Mechanistic Insight: The "Hidden" Hydride Source

To solve the problem, you must identify where the hydrogen is coming from. The most common pathway is


-Hydride Elimination from the Solvent .

When a primary or secondary alcohol is used with a base, it forms an alkoxide which coordinates to the Palladium. If this alkoxide has a hydrogen on the


-carbon (relative to the metal), it can eliminate, oxidizing the alcohol to a ketone/aldehyde and transferring a hydride to the Palladium.
Visualizing the Failure Mode

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br ArBr Substrate (Ar-Br) Alkoxide Alkoxide Coordination (from Solvent/Base) OxAdd->Alkoxide + R2CH-OH / Base BetaElim β-Hydride Elimination (The Critical Failure) Alkoxide->BetaElim Fast PdH Ar-Pd-H Species BetaElim->PdH Generates Hydride Ketone Oxidized Solvent (e.g., Acetone) BetaElim->Ketone Byproduct RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Regeneration ArH Side Product (Ar-H + Pd(0)) RedElim->ArH

Caption: The mechanism of alcohol-mediated hydrodehalogenation. Note that the solvent acts as the reductant via


-hydride elimination.
Troubleshooting Matrix (Q&A)

Q1: I am using Isopropanol (IPA) because my boronic acid is insoluble in toluene. I see 20% debromination. What is the fix?

Diagnosis: IPA is a secondary alcohol and an excellent hydride donor (it oxidizes to acetone easily). Using it with a base is the textbook recipe for debromination [1, 2]. Solution:

  • Switch Solvent: Use tert-Butanol (t-BuOH) or tert-Amyl alcohol . These are tertiary alcohols. They possess no

    
    -hydrogens and physically cannot undergo the elimination pathway described above.
    
  • Cosolvent System: Use a biphasic system like Toluene/Water (4:1) or Dioxane/Water.[4] The water dissolves the base/boronic acid, while the organic layer protects the catalyst.

Q2: I switched to Dioxane (aprotic), but I am still seeing debromination. I am using


 and 

.

Diagnosis: If the solvent isn't the source, look at the Catalyst Cycle Speed and Trace Water .

  • Slow Transmetallation: If the transmetallation step (where the Boron attaches) is slow, the oxidative addition intermediate (Ar-Pd-Br) sits in solution longer, increasing the statistical probability of it intercepting a stray proton/hydride (from trace water or ligand decomposition).

  • Ligand Effects:

    
     is relatively unhindered.
    Solution: 
    
  • Upgrade Ligand: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ). These ligands accelerate the reductive elimination of the desired product, effectively "outrunning" the side reaction [3].

  • Dry the System: Add molecular sieves or use anhydrous dioxane to remove water if your base is hygroscopic.

Q3: My substrate is a 2-bromo-pyridine or an imidazole. Why is debromination so high compared to my phenyl bromide test reaction?

Diagnosis: Electron-deficient heterocycles are "electrophilic sponges."

  • Coordination: The nitrogen lone pair can coordinate to the Pd, stabilizing intermediates that lead to reduction.

  • Acidity: If you have a free N-H (e.g., imidazole/pyrrole), the base will deprotonate it.[2] The resulting anion is electron-rich and can facilitate electron transfer processes that lead to reduction [4]. Solution:

  • Protect the Nitrogen: Use a BOC, SEM, or Tosyl protecting group on the N-H. This prevents coordination and deprotonation [5].

  • Milder Base: Switch from Carbonates to Potassium Phosphate (

    
    )  or Potassium Fluoride (KF) .[5] Avoid alkoxides entirely.
    
Experimental Protocols
Comparative Analysis: Standard vs. Optimized Conditions
VariableStandard (High Risk)Optimized (Low Risk)Rationale
Solvent Ethanol, Isopropanol, DMFToluene, Dioxane, t-Amyl AlcoholRemoves hydride source (

-H).
Base NaOEt, NaOtBu,

(in alcohols)

,

, KF
Inorganic bases minimize alkoxide formation.
Ligand

, dppf
XPhos, SPhos, RuPhos Bulky ligands accelerate desired coupling.
Temp Reflux (

C)
Mild (

C) or Room Temp
Lower temp favors kinetic product (coupling) over thermodynamic side-reactions.
Protocol: Chemoselective Suzuki Coupling (Debromination-Resistant)

Objective: Coupling of an aryl bromide with a boronic acid while suppressing hydrodehalogenation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%) + XPhos  (2-4 mol%) OR XPhos-Pd-G2 Precatalyst.
    
  • Base:

    
     (2.0 equiv, finely ground).
    
  • Solvent: THF or 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Precatalyst.[2] Cap with a septum and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add degassed THF or Dioxane via syringe.

    • Tip: If water is required for boronic acid solubility, add degassed water (ratio 10:1 Organic:Water).

  • Reaction: Heat to

    
    C. Monitor via LCMS at 1 hour.
    
    • Checkpoint: If starting material remains but no Ar-H is forming, increase temp to

      
      C. If Ar-H appears, lower temp and increase catalyst loading.
      
  • Workup: Filter through a pad of celite (removes Pd black) and concentrate.

Decision Support Logic

Use this flow to select the correct solvent/base system for your specific substrate.

OptimizationLogic Start Start: High Debromination? CheckSolvent Is Solvent Protic (ROH)? Start->CheckSolvent IsTertiary Is it Tertiary (tBuOH)? CheckSolvent->IsTertiary Yes CheckBase Is Base Alkoxide? CheckSolvent->CheckBase No SwitchTertiary Switch to t-Amyl Alcohol IsTertiary->SwitchTertiary No (Pri/Sec) IsTertiary->CheckBase Yes SwitchAprotic Switch to Toluene or Dioxane SwitchBase Switch to K3PO4 or CsF CheckBase->SwitchBase Yes (NaOtBu) CheckLigand Check Ligand CheckBase->CheckLigand No (Carbonate) UpgradeLigand Use XPhos/SPhos (Buchwald) CheckLigand->UpgradeLigand Standard PPh3

Caption: Decision tree for eliminating hydrodehalogenation variables.

References
  • Mechanistic Studies of Debromination: Zask, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. Link

  • Alcohol Oxidation Pathway: Zhang, Y., et al. "Debromination of 1,2,4,5-Tetrabrominated Benzene in Alcohol Solution." Procedia Environmental Sciences, 2016.[6] Link

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Heterocycle Sensitivity: BenchChem Technical Guide. "Preventing debromination in Suzuki coupling of bromo-imidazoles." 2025.[5] Link

  • Protecting Group Strategy: "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." ResearchGate, 2025.[6][7] Link

Sources

Technical Support Center: Regioisomer Management in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist, Separation Sciences Division Ticket ID: PYR-CF3-ISO-001[1]

Introduction: The "Chameleon" Effect

Welcome to the technical support hub for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol . If you are working with this scaffold, you are likely encountering "ghost peaks" or inconsistent yields.[1]

The Core Problem: This molecule does not exist as a single static structure. It exists in a tautomeric equilibrium between the pyrimidin-4-ol (lactim) and pyrimidin-4(3H)-one (lactam) forms.[1]

When you derivatize this scaffold (e.g., alkylation), you lock the molecule into one of two regioisomers:[1]

  • N-alkyl (N3 position): Thermodynamically favored in many polar aprotic solvents.[1]

  • O-alkyl (O4 position): Kinetically favored or driven by specific "hard" electrophiles.[1]

The electron-withdrawing trifluoromethyl (CF


) group at C6 significantly acidifies the N3-H proton, altering standard reactivity patterns compared to non-fluorinated pyrimidines.[1] This guide provides the protocols to Identify, Separate, and Prevent these isomers.[1]

Module 1: Diagnostic Triage (Analytical Chemistry)

Q: I see two close spots on TLC and a shoulder on my HPLC peak. How do I definitively identify if these are N- vs. O-regioisomers?

A: Do not rely on retention time alone. The CF


 group distorts standard lipophilicity predictions. You must use 2D NMR .
The Definitive Protocol: HMBC Analysis

Standard 1D


H NMR is often inconclusive because the chemical environment changes are subtle. You need Heteronuclear Multiple Bond Correlation (HMBC) .[1][2]
  • Prepare Sample: Dissolve 5-10 mg in DMSO-

    
     (CDCl
    
    
    
    may cause broadening due to residual tautomerism in unreacted starting material).[1]
  • Run HMBC: Look for long-range coupling (

    
     or 
    
    
    
    ) between the alkyl group protons and the pyrimidine ring carbons.[1]
  • The "Smoking Gun" Signal:

    • O-Alkylation: The alkyl protons will show a strong correlation to C4 (the carbon attached to oxygen).[1] C4 typically shifts upfield (shielded) relative to the carbonyl form.[1]

    • N-Alkylation: The alkyl protons will show correlations to C2 and C4 .[1] Crucially, you may see a correlation to the C2-Methyl group in NOESY experiments if steric proximity allows.[1]

    • 
      N-HMBC (Optional but Powerful):  If available, N-alkylation results in a massive chemical shift change (~100 ppm) of the N3 nitrogen compared to the O-alkylated form (which retains the pyridine-like nitrogen character).[1]
      
Visual Workflow: Identification Logic

IdentificationWorkflow start Crude Reaction Mixture tlc TLC Analysis (Hex/EtOAc) start->tlc hplc UPLC/LCMS (Acidic Mobile Phase) tlc->hplc decision Isomers Detected? hplc->decision nmr Run 2D NMR (HMBC + NOESY) decision->nmr Yes (Split peaks) o_alkyl O-Alkyl Confirmed: Coupling to C4 only NOE to C5-Br (weak) nmr->o_alkyl n_alkyl N-Alkyl Confirmed: Coupling to C2 & C4 NOE to C2-Me nmr->n_alkyl

Caption: Diagnostic workflow for distinguishing N- vs O-alkylation using 2D NMR.

Module 2: Purification Protocols (Separation)

Q: My isomers co-elute on standard C18. How do I separate them?

A: The CF


 group makes the molecule "sticky" on C18, often masking the polarity difference between the N- and O-isomers.[1] You must exploit pH modifiers  and Stationary Phase Selectivity .
Method A: Flash Chromatography (Normal Phase)

Best for: Large scale (>100 mg), early separation.[1]

  • Principle: N-alkyl isomers are "lactam-like" (more polar).[1] O-alkyl isomers are "lactim-ether-like" (less polar).[1]

  • Solvent System: Do not use simple Hexane/Ethyl Acetate. The separation is often too poor.

  • Recommendation: Use DCM / MeOH (98:2 to 95:5) or Toluene / Acetone .[1]

  • Observation: The O-isomer usually elutes first (higher R

    
    ).[1]
    
Method B: Preparative HPLC (Reverse Phase)

Best for: High purity (>98%), difficult separations.[1]

  • The Problem: At neutral pH, the N-isomer might protonate/deprotonate, causing peak tailing.[1]

  • The Fix: Use a PFP (Pentafluorophenyl) column or a C18 column with high carbon load .[1] The PFP phase interacts specifically with the halogenated (Br, CF

    
    ) aromatic ring, often resolving isomers that co-elute on standard C18.[1]
    

Optimized Gradient Table (C18 or PFP):

ParameterConditionRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the N-isomer, sharpening the peak.[1]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for fluorinated compounds than MeOH.[1]
Gradient 5% B to 40% B over 20 minShallow gradient is critical. Isomers often elute within 2-3% B of each other.[1]
Flow Rate 20 mL/min (20mm column)Standard prep flow.[1]
Elution Order N-Alkyl (First) / O-Alkyl (Second)Note: This is inverted compared to Normal Phase. N-alkyl is more polar but interacts differently with C18 solvated layers.[1]

Module 3: Synthetic Mitigation (Root Cause Analysis)

Q: Separation is painful. How do I force the reaction to favor one isomer?

A: You must apply Hard-Soft Acid-Base (HSAB) theory.[1] The N3 position is "softer"; the O4 position is "harder."

Strategy 1: Favoring N-Alkylation (The Thermodynamic Product)

If you want the N-alkyl product (often the bioactive target), use conditions that allow equilibration or favor the softer nucleophile.[1]

  • Base: Use Cs

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    . Cesium ("soft" cation) stabilizes the N-anion.[1]
  • Solvent: DMF or DMSO . High dielectric constants dissociate ion pairs, favoring the thermodynamic N-alkyl product.[1]

  • Temperature: Heat (>60°C).[1][3] High temp overcomes the activation energy for the thermodynamic product.

Strategy 2: Favoring O-Alkylation (The Kinetic Product)

If you want the O-alkyl product (often an intermediate for S


Ar), use "hard" conditions or silver salts.[1]
  • Base: Ag

    
    CO
    
    
    
    or NaH (at low temp).[1] Silver coordinates avidly to the nitrogen, effectively blocking it and forcing reaction at the oxygen (Ag-assisted alkylation).[1]
  • Solvent: THF or DCM (non-polar aprotic).[1] Promotes tight ion pairing.

  • Reagent: Use "hard" electrophiles (e.g., Alkyl Tosylates/Mesylates) rather than soft Iodides.

Visual Workflow: Synthetic Decision Tree

SynthesisControl start Start Material: 5-Br-2-Me-6-CF3-Pyrimidin-4-ol target Desired Isomer? start->target n_path Target: N-Alkyl target->n_path N3 o_path Target: O-Alkyl target->o_path O4 n_cond Conditions: Cs2CO3 / DMF / 80°C (Thermodynamic Control) n_path->n_cond o_cond Conditions: Ag2CO3 / Toluene / RT (Silver Salt Effect) o_path->o_cond

Caption: Synthetic conditions to selectively target N- vs O-alkylation.

References

  • Vertex AI Search. (2025). NMR distinction N-alkyl vs O-alkyl pyrimidines HMBC. Retrieved from

  • Marrubini, G., et al. (2010).[1][4] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane. Retrieved from

  • Frontiers in Chemistry. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Retrieved from [1]

Sources

handling moisture sensitivity of activated pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Activated Pyrimidine Intermediates Authorized by Dr. Aris Thorne, Senior Application Scientist

Introduction: The Invisible Stoichiometry

Welcome to the technical support hub for activated pyrimidines. If you are here, you likely faced a reaction that stalled at 60% conversion, a product contaminated with inseparable polar spots, or a coupling efficiency that inexplicably dropped.

In pyrimidine chemistry—specifically with electrophiles like 2,4-dichloropyrimidines or phosphoramidites —water is not just a solvent contaminant; it is a competitive nucleophile. It introduces a hidden stoichiometry that consumes your reagent and generates acidic byproducts (HCl or H-phosphonates), which further inhibit your desired nucleophilic aromatic substitution (


).

This guide treats moisture management not as a "precaution" but as a primary variable in your reaction kinetics.

Module 1: The Chemistry of Failure

The Issue: You observe a new, polar spot on TLC or a mass shift of -18 Da (Cl


 OH replacement) or +17 Da (H 

OH) depending on the ionization. The Cause: Competitive Hydrolysis.

Activated pyrimidines rely on the electron-deficiency of the ring (caused by the 1,3-nitrogen atoms) to facilitate nucleophilic attack. Water, though a poor nucleophile, becomes potent when the intended nucleophile is slow (steric hindrance) or when the solvent is "wet" enough to pseudo-concentrate hydroxide ions.

The Mechanism:

  • Attack: Water attacks the most electrophilic carbon (usually C4 over C2 due to steric accessibility).

  • Elimination: Loss of HCl (in chloropyrimidines).

  • Tautomerization: The resulting hydroxy-pyrimidine rapidly tautomerizes to the thermodynamically stable pyrimidinone (lactam) form. This species is non-reactive to further

    
    , effectively "killing" that molecule.
    
Visualizing the Decay Pathway

PyrimidineHydrolysis Start 2,4-Dichloropyrimidine (Active Electrophile) Inter Tetrahedral Intermediate Start->Inter + H₂O (Slow) Water H₂O (Adventitious) Water->Inter Product 4-Chlorouracil (Dead End) Inter->Product - HCl Tautomerization Byprod HCl (Catalyst Poison) Inter->Byprod

Figure 1: The irreversible hydrolysis pathway of 2,4-dichloropyrimidine. Once the lactam (uracil derivative) forms, the ring loses aromaticity and electrophilicity, becoming inert to amines.

Module 2: Storage & Handling Protocols

User Question: "My 2,4-dichloropyrimidine has clumped into a solid block. Can I still use it?"

Technical Assessment: The "brick" formation indicates significant hygroscopicity. While the bulk material might still be intact, the surface is hydrolyzed. Using this without purification introduces acidic impurities (uracils) that will protonate your amine nucleophile, stalling your reaction.

Protocol: Reagent Rescue & Assessment

Do not chip off a piece and run.

  • Dissolution Test: Dissolve 50 mg in dry DCM. If the solution is cloudy, you have significant hydrolysis (pyrimidinones are often insoluble in DCM). Action: Recrystallize immediately.

  • The "Sacrificial" Scavenger: If you must use slightly wet reagents, add 5-10% excess of an electrophilic scavenger (e.g., TMSCl) before adding your precious amine. This acts as a "water sink."

Data: Solvent Water Limits for Pyrimidine Chemistry
SolventMax Water (ppm)Method of DryingRisk Factor
DCM < 50Distillation over CaH₂Medium: Hydrolysis is slow, but phase separation is tricky.
DMF/DMSO < 1004Å Molecular Sieves (Activated)High: Hygroscopic; water accelerates hydrolysis at elevated temps.
THF < 30Na/Benzophenone or SievesHigh: Wet THF creates "sluggish" kinetics.
Acetonitrile < 203Å Molecular SievesCritical: Essential for phosphoramidites; moisture kills coupling instantly.

Module 3: Troubleshooting Stalled Reactions

User Question: "My


 reaction reached 70% conversion and stopped. Adding more reagent didn't help."

The Diagnosis: The Proton Sponge Effect In pyrimidine substitutions, for every equivalent of product formed, one equivalent of HCl is generated.

  • If water is present, it hydrolyzes the starting material, generating extra HCl.

  • This HCl protonates your amine nucleophile (

    
    ).
    
  • Result: The ammonium species is non-nucleophilic. Your reaction stops not because the electrophile is gone, but because your nucleophile has been deactivated by acid.

Troubleshooting Workflow

Troubleshooting Start Reaction Stalled? CheckpH Check pH of Rxn Mix (Wet pH paper) Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Yes Neutral Neutral/Basic CheckpH->Neutral No Action1 Add Non-Nucleophilic Base (DIPEA/Et3N) Acidic->Action1 Amine Protonated Action2 Check LCMS for Hydrolysis (+17/-18 Da) Neutral->Action2 Reagent Dead

Figure 2: Diagnostic logic for stalled


 reactions. Acidity is the most common silent killer.

Corrective Protocol: Always include 2.5 - 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA,


) to scavenge the HCl produced by both the desired reaction and any background hydrolysis.

Module 4: High-Value Context – Oligonucleotide Synthesis

User Question: "I'm seeing low coupling efficiency (97% instead of 99%) with my Cytosine phosphoramidite."

Technical Insight: Phosphoramidites are "activated" pyrimidines where the leaving group is a diisopropylamine. They are exquisitely sensitive. A 97% yield implies 3% of your chain is terminated at every step. For a 20-mer, your final yield drops from 81% to 54%.

The "Zero-Water" Protocol (Self-Validating):

  • The Trap Check: Inspect the acetonitrile delivery line. If you see any refraction lines (schlieren) mixing in the bottle, moisture has entered. Action: Discard.

  • Sieve Activation:

    • Do not just dump sieves from a jar.

    • Protocol: Microwave 3Å sieves in a beaker for 2 min (high power), let cool in a desiccator. Repeat 3x.

    • Add to the phosphoramidite solution only after it is dissolved.

  • The Oxidizer Test: If your oxidizer (iodine/water/pyridine) is old, the pyridine absorbs water, changing the stoichiometry. Ensure the oxidizer is fresh, as "wet" oxidizer can cause side-reactions with the activated base.

References

  • Mechanism of Pyrimidine Hydrolysis

    • Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Classic text detailing the electrophilicity of C2/C4 positions).
    • BenchChem Technical Report: "Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine."

  • Solvent Drying & Handling

    • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.

    • Glen Research.[1] "Technical Brief: Precautions During Packaging of Phosphoramidites."

  • Nucleophilic Arom

    
    ) Kinetics: 
    
    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry, 2019. (Details the proton-sponge effect in amine substitutions).
    • Master Organic Chemistry: "Nucleophilic Aromatic Substitution: The Effect of the Leaving Group."[2][3]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Osimertinib and 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized, clinically approved third-generation EGFR inhibitor, Osimertinib, and the investigational pyrimidine derivative, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol. While Osimertinib's mechanism and biological activity are extensively documented, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol represents a compound whose specific biological functions are not yet publicly defined. This document will therefore not only compare what is known but also serve as a practical guide for researchers seeking to characterize the biological activity of this and similar investigational compounds, using Osimertinib as a benchmark.

Part 1: Osimertinib - A Clinically Validated, Precision Anticancer Agent

Osimertinib (marketed as Tagrisso®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It stands as a third-generation tyrosine kinase inhibitor (TKI), designed to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs.[4]

Mechanism of Action: Irreversible and Selective Inhibition

The primary therapeutic action of Osimertinib is its potent and selective inhibition of EGFR tyrosine kinase.[5][6] Its mechanism is distinguished by two key features:

  • Covalent Binding : Osimertinib possesses an acrylamide group that forms an irreversible covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain.[1][5] This permanent binding effectively and completely shuts down the enzyme's catalytic activity.

  • Mutant Selectivity : It is highly selective for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and, crucially, the T790M resistance mutation, which is a common cause of treatment failure for first- and second-generation EGFR inhibitors.[3][4][7] Importantly, Osimertinib shows significantly less activity against wild-type (WT) EGFR, which is believed to contribute to its more favorable tolerability profile compared to less selective inhibitors.[3][8]

By inhibiting EGFR phosphorylation, Osimertinib blocks the activation of downstream signaling pathways critical for cancer cell growth and survival, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][9][10]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition Experimental_Workflow cluster_workflow Comparative Experimental Workflow Start Compound Synthesis & QC Biochemical Biochemical Kinase Assay (e.g., EGFR, panel) Start->Biochemical CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Biochemical->CellViability Downstream Downstream Signaling Assay (e.g., Western Blot for pEGFR) CellViability->Downstream InVivo In Vivo Xenograft Model Downstream->InVivo Conclusion Comparative Profile InVivo->Conclusion

Figure 2: Workflow for characterizing an investigational compound against a known inhibitor.
Experiment 1: In Vitro Kinase Inhibition Assay

Causality & Rationale: This initial biochemical assay is crucial to determine if 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol directly inhibits the enzymatic activity of EGFR or other protein kinases. Comparing its IC50 values against mutant and wild-type EGFR to those of Osimertinib will provide a direct measure of relative potency and selectivity.

Protocol: ADP-Glo™ Kinase Assay (Illustrative)

  • Reagent Preparation : Prepare kinase reaction buffer, recombinant human EGFR protein (both WT and mutant forms like L858R/T790M), ATP, and the substrate peptide.

  • Compound Dilution : Create a serial dilution of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol and Osimertinib (as a positive control) in appropriate solvent (e.g., DMSO).

  • Kinase Reaction : In a 384-well plate, add the kinase, substrate, and test compound/control. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the results and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [11]

Experiment 2: Cell-Based Viability Assay

Causality & Rationale: This assay moves from a purified protein environment to a cellular context. It measures the overall effect of the compound on cell health and proliferation. Using cell lines with different EGFR mutation statuses (e.g., NCI-H1975 for L858R/T790M and A549 for WT) will reveal if the compound's activity is dependent on a specific oncogenic driver. [12] Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed NSCLC cells (e.g., NCI-H1975) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C. [13]2. Compound Treatment : Treat the cells with a range of concentrations of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol and Osimertinib for a set duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [13][14]4. Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals. [13]5. Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [15]6. Analysis : The intensity of the purple color is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control and determine the IC50 value for each compound.

Experiment 3: In Vivo Tumor Xenograft Model

Causality & Rationale: An in vivo model is essential to evaluate the compound's efficacy in a complex biological system, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and tolerability. Patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are standard preclinical models. [16][17] Protocol: NSCLC Cell Line-Derived Xenograft Study

  • Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation : Subcutaneously inject human NSCLC cells (e.g., NCI-H1975, which harbors an activating EGFR mutation) into the flank of each mouse. [12][18]3. Tumor Growth and Grouping : Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment groups (e.g., vehicle control, Osimertinib, and different doses of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol).

  • Drug Administration : Administer the compounds to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring : Regularly measure tumor volume using calipers and monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint : At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analysis : Compare the tumor growth curves between the different treatment groups to determine the anti-tumor efficacy of the compounds.

Part 4: Data Synthesis and Comparative Analysis

The data generated from these experiments would allow for a direct and objective comparison between the two compounds.

Comparative Data Summary Table (Hypothetical Data for New Compound)

ParameterOsimertinib (Known)5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (Experimental)
Target Mutant EGFRTo be determined
Mechanism Irreversible Covalent InhibitorTo be determined
IC50 (L858R/T790M EGFR) ~11 nMMeasure via Kinase Assay
IC50 (WT EGFR) ~494 nMMeasure via Kinase Assay
Selectivity Index (WT/Mutant) ~45-foldCalculate from IC50s
Cell Viability IC50 (NCI-H1975) ~10-50 nMMeasure via MTT Assay
In Vivo Efficacy (% TGI) High (Tumor Regression)Measure via Xenograft Model

% TGI = Percent Tumor Growth Inhibition

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR inhibitor with a well-defined mechanism of action and proven clinical efficacy. [2][4]In contrast, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is an investigational compound from the biologically diverse pyrimidine family, whose specific activity is yet to be characterized. This guide provides a framework for the systematic evaluation of such a compound, using the established profile of Osimertinib as a benchmark. By following the outlined experimental workflows—from biochemical assays to in vivo models—researchers can elucidate the compound's mechanism, potency, selectivity, and therapeutic potential, enabling a robust and evidence-based comparison.

References

  • Jain, M., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(9), 2131-2135. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. Retrieved from [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. Retrieved from [Link]

  • Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology (Williston Park, N.Y.), 23(8), 702. Retrieved from [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. Clinical Cancer Research, 22(20), 5130-5140. Retrieved from [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved from [Link]

  • Li, W., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. Frontiers in Oncology, 12, 870 uncommon. Retrieved from [Link]

  • Khan, Z., & Singh, A. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Biomedicine & Pharmacotherapy, 165, 115160. Retrieved from [Link]

  • Zhou, C., et al. (2016). Osimertinib making a breakthrough in lung cancer targeted therapy. Oncotarget, 7(41), 66363. Retrieved from [Link]

  • Ramalingam, S. S., & Gray, J. E. (2018). The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer. Annals of translational medicine, 6(14). Retrieved from [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Retrieved from [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear localization. Breast Cancer: Basic and Clinical Research, 4, BCBCR-S4522. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Jin, K., et al. (2020). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 10(24), e3865-e3865. Retrieved from [Link]

  • Vandevoorde, C., et al. (2019). EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome. Theranostics, 9(26), 8271. Retrieved from [Link]

  • Okata, A., et al. (2016). Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer science, 107(10), 1486-1492. Retrieved from [Link]

  • Targeted Oncology. (2020). Ramalingam Compares Third Generation EGFR TKI Osimertinib to Older Agents in NSCLC. Retrieved from [Link]

  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. Clinical Cancer Research, 22(20), 5130-5140. Retrieved from [Link]

  • Capparelli, C., et al. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine, 58(1), 101-107. Retrieved from [Link]

  • de Wispelaere, M., et al. (2024). Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines. Cancer Research, 84(6_Supplement), 4668-4668. Retrieved from [Link]

  • Totzeck, M., et al. (2023). Cardiotoxicity Profiles of Osimertinib Compared with Other EGFR Tyrosine Kinase Inhibitors: A Real-World Comparative Incidence Analysis. Cardiovascular Drugs and Therapy, 37(2), 347-356. Retrieved from [Link]

  • Kim, H. J., et al. (2023). Comparison of clinical outcomes of osimertinib and first-generation EGFR-tyrosine kinase inhibitors (TKIs) in TKI-untreated EGFR-mutated non-small-cell lung cancer with leptomeningeal metastases. ESMO open, 8(4). Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS omega, 8(35), 32014-32030. Retrieved from [Link]

  • Petak, I., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Pathobiology, 75(5), 295-306. Retrieved from [Link]

  • Al-Subaie, A. M., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6677. Retrieved from [Link]

  • Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103517. Retrieved from [Link]

  • Singh, K., et al. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4 (3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & medicinal chemistry, 17(1), 269-275. Retrieved from [Link]

  • Kumar, D., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl) pyrimidin-4-yl) benzene-1, 3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini reviews in medicinal chemistry, 19(10), 851-864. Retrieved from [Link]

  • Hole, M. B., et al. (2010). PYRIMIDINE: IT'S DIVERSE BIOLOGICAL ACTIVITIES AND METHODS OF SYNTHESIS. Pharmacologyonline, 1, 200-207. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

  • Czylkowska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl) oxy] ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of medicinal chemistry, 55(17), 7849-7861. Retrieved from [Link]

Sources

Cytotoxicity Assay Protocols for Trifluoromethyl Pyrimidine Derivatives on A549 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective assay comparison, mechanistic causality, and self-validating experimental workflows.

The Pharmacological Context: Why A549 Cells?

Trifluoromethyl pyrimidine derivatives have emerged as highly potent pharmacophores in modern oncology, particularly for non-small cell lung cancer (NSCLC). The strategic incorporation of the strongly electronegative and lipophilic trifluoromethyl (


) group onto the pyrimidine scaffold enhances metabolic stability, bioavailability, and target binding affinity—often acting as dual inhibitors of EGFR and other kinases[1].

When screening these novel compounds, the A549 cell line (human alveolar basal epithelial adenocarcinoma) is the industry-standard in vitro model. Recent studies have demonstrated that specific trifluoromethyl dianilinopyrimidines can achieve


 values as low as 0.56 µM against A549 cells, outperforming clinical standards like Gefitinib[2]. However, the accuracy of these 

values is entirely dependent on the type of cytotoxicity assay employed.

Objective Assay Comparison: The Danger of Single-Endpoint Screening

As a Senior Application Scientist, I frequently observe laboratories relying solely on legacy metabolic assays (like MTT or MTS) for primary screening. When evaluating fluorinated pyrimidines, this is a critical vulnerability.

The Causality Behind Assay Failure

Trifluoromethyl pyrimidines often induce DNA damage and cell cycle arrest rather than immediate, catastrophic apoptosis. In A549 cells, genotoxic stress can trigger cellular senescence, leading to highly enlarged "giant cells"[3]. These giant cells cease proliferating but remain metabolically active, accumulating mitochondria. Because the MTT assay relies on mitochondrial reductases to convert tetrazolium salts into formazan, these senescent cells continue to reduce the dye, generating false-positive viability signals and artificially inflating the


 value[3]. Furthermore, polyphenolic and highly redox-active synthetic derivatives can directly reduce MTT in the absence of cells, causing chemical interference[4].
The Solution: Multiplexed Orthogonal Assays

To establish a self-validating system , researchers must pivot to orthogonal readouts. The current gold standard is multiplexing an ATP-dependent luminescent assay (e.g., CellTiter-Glo) with a membrane-integrity assay (e.g., LDH Release)[5],[6].

  • CellTiter-Glo (ATP): Measures intracellular ATP as a proxy for absolute viability. It is independent of redox potential and highly sensitive (detecting as few as 15 cells)[6].

  • LDH Release: Measures lactate dehydrogenase leaked from ruptured membranes, confirming that the drop in ATP is due to actual cell death, not merely metabolic suppression[5].

Table 1: Performance Comparison of Cytotoxicity Assays for A549 Cells
Assay TypePrimary ReadoutSusceptibility to InterferenceSensitivityCost per WellRecommendation for

Pyrimidines
MTT / MTS Mitochondrial reductase (Absorbance)High (Redox chemicals, senescent giant cells)Low (~1,000 cells)LowNot Recommended as a standalone assay.
CellTiter-Glo Intracellular ATP (Luminescence)Low (Independent of redox state)High (~15 cells)HighHighly Recommended (Gold Standard).
LDH Release Membrane rupture (Absorbance/Fluor.)Moderate (Serum proteins can interfere)ModerateMediumRecommended for multiplexing with ATP.
Table 2: Representative Efficacy of Pyrimidine Derivatives on A549 Cells

Data aggregated from recent structure-activity relationship (SAR) studies[1],[2].

Compound ClassFunctional ModificationTargetA549

(µM)
Dianilinopyrimidine5-(trifluoromethyl)EGFR0.56
Piperidine-pyrimidineFluorine-substitutedEGFR (L858R/T790M)2.81
Pyrimidine-pyrazineElectron-rich (trimethoxy)Dual HDAC/EGFR0.03
Gefitinib (Control) StandardEGFR> 15.00

Visualizing the Cellular Mechanism

The diagram below illustrates how trifluoromethyl pyrimidines interact with A549 cells and how our recommended multiplexed assays capture distinct points of failure in the cellular machinery.

Mechanism Drug Trifluoromethyl Pyrimidine Target Kinase Inhibition (e.g., EGFR) Drug->Target Effect1 Metabolic Collapse Target->Effect1 Effect2 Membrane Rupture Target->Effect2 Assay1 ATP Depletion (CellTiter-Glo) Effect1->Assay1 Assay2 LDH Release (LDH Assay) Effect2->Assay2

Mechanistic pathways of trifluoromethyl pyrimidines and corresponding orthogonal assay targets.

The Self-Validating Protocol: Multiplexed CTG & LDH Assay

To ensure maximum scientific integrity, the following protocol details a multiplexed workflow. By sampling the supernatant for LDH before lysing the remaining cells for ATP, you obtain two inversely correlated data points from a single well.

Phase 1: A549 Cell Culture & Seeding
  • Culture Media: Maintain A549 cells in DMEM or F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Harvesting: Detach cells using 0.05% Trypsin-EDTA. Neutralize with complete media and centrifuge at 200 × g for 5 minutes.

  • Seeding: Seed A549 cells into a solid white, flat-bottom 96-well plate (clear bottoms can cause luminescent cross-talk) at a density of 5,000 cells/well in 100 µL of media[3].

  • Attachment: Incubate for 24 hours at 37°C in a 5%

    
     humidified incubator to allow adherence.
    
Phase 2: Compound Treatment
  • Preparation: Dissolve the trifluoromethyl pyrimidine derivative in DMSO to create a 10 mM stock.

  • Dilution: Prepare serial dilutions in complete culture media. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment: Aspirate the old media and add 100 µL of the drug-containing media to the wells. Include the following controls:

    • Vehicle Control: Cells + 0.5% DMSO.

    • Maximum Lysis Control: Cells treated with 1% Triton X-100 (add 45 mins before readout).

    • Background Control: Media only (no cells).

  • Incubation: Incubate for 48 to 72 hours.

Phase 3: Multiplexed Execution

This workflow extracts both membrane integrity and metabolic data sequentially.

G A 1. A549 Cell Seeding (5,000 cells/well, 96-well plate) B 2. Compound Treatment (Trifluoromethyl Pyrimidines, 48-72h) A->B C 3. Supernatant Transfer (Remove 50 µL to new clear plate) B->C D 4. CellTiter-Glo Addition (Add 50 µL CTG to original plate) B->D E LDH Readout (Absorbance at 490 nm) C->E F ATP Readout (Luminescence) D->F

Step-by-step multiplexed workflow for extracting dual endpoints from a single cell population.

Step A: LDH Release (Membrane Integrity)

  • After the 48-72h incubation, centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating dead cells[5].

  • Carefully transfer 50 µL of the supernatant from each well into a new, clear 96-well assay plate.

  • Add 50 µL of LDH Reaction Mixture to the transferred supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader.

Step B: CellTiter-Glo (ATP / Viability)

  • Return to the original white 96-well plate (which now contains 50 µL of media and the remaining cells).

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. (Skipping this causes temperature gradients and uneven luminescent signals).

  • Add 50 µL of CellTiter-Glo Reagent directly to each well[6].

  • Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence with an integration time of 0.25–1 second per well.

Data Interpretation

A successful, self-validating assay will show an inverse correlation: As the concentration of the trifluoromethyl pyrimidine derivative increases, the luminescent ATP signal should exponentially decay while the 490 nm LDH absorbance signal proportionally rises. If ATP drops without a corresponding spike in LDH, the compound is inducing cytostasis (growth arrest) rather than direct cytotoxicity.

References

  • Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - Taylor & Francis.2

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. 1

  • Has anyone have experiences about MTT Assay in A549 cells line? - ResearchGate. 3

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI. 4

  • Is Your MTT Assay Really the Best Choice? - Promega Corporation. 6

  • Application Notes and Protocols: Cytotoxicity on Human Lung Cells - Benchchem. 5

Sources

Comparative Antifungal Profiling: Azoxystrobin (QoI) vs. Tebuconazole (DMI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In antifungal development and application, Azoxystrobin and Tebuconazole represent two distinct pillars of disease management: prevention and cure. While often co-formulated, their individual performance profiles differ radically based on the fungal life stage targeted.

  • Azoxystrobin (Strobilurin, FRAC 11): Acts as a preventive shield .[1] It is a potent inhibitor of spore germination due to the high ATP demand of this phase.[2] However, it often shows poor efficacy in standard mycelial growth assays due to the activation of the Alternative Oxidase (AOX) pathway in established hyphae.

  • Tebuconazole (Triazole, FRAC 3): Acts as a curative sword . It arrests mycelial elongation by compromising membrane integrity. It is less effective against spore germination but highly potent against established infections.

This guide provides a technical comparison of their mechanisms, efficacy data, and the specific experimental protocols required to accurately validate their activity.[3]

Part 1: Mechanistic Deep Dive

Azoxystrobin: The Energy Blockade (QoI)

Azoxystrobin inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).[3][4] This blocks electron transfer between cytochrome b and cytochrome c1, halting ATP synthesis.[1][3]

  • Critical Nuance: Fungal spores have limited energy reserves and require rapid ATP synthesis to germinate. Thus, they are hypersensitive to Azoxystrobin. Established mycelia, however, can often bypass this blockade in vitro using the Alternative Oxidase (AOX) pathway, rendering them phenotypically resistant in standard agar assays unless SHAM (Salicylhydroxamic acid) is added.

Tebuconazole: The Membrane Disruptor (DMI)

Tebuconazole inhibits the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for converting lanosterol to ergosterol, a key component of the fungal cell membrane.

  • Critical Nuance: Inhibition leads to the accumulation of toxic methylsterols and a depletion of ergosterol. This results in membrane fluidity failure and growth arrest. Since spores already contain stored ergosterol, they are less sensitive; actively growing hyphae, which must synthesize new membrane, are the primary target.

Pathway Visualization

The following diagram contrasts the subcellular targets of both compounds.

MoA_Comparison cluster_Azoxy Azoxystrobin (Mitochondria) cluster_Tebu Tebuconazole (Endoplasmic Reticulum) Azoxy Azoxystrobin CIII Complex III (Cytochrome bc1) Azoxy->CIII Binds Qo Site ElecTrans Electron Transfer CIII->ElecTrans Blocks ATP ATP Synthesis ElecTrans->ATP Reduces Germ Spore Germination ATP->Germ Inhibits Tebu Tebuconazole CYP51 C14-demethylase (CYP51) Tebu->CYP51 Inhibits Ergo Ergosterol CYP51->Ergo Blocks Synthesis Lano Lanosterol Lano->CYP51 Memb Membrane Integrity Ergo->Memb Essential for Growth Mycelial Growth Memb->Growth Disrupts

Figure 1: Subcellular Mode of Action. Azoxystrobin targets mitochondrial ATP production (critical for germination), while Tebuconazole targets ER-based sterol synthesis (critical for hyphal extension).

Part 2: Comparative Efficacy Data

To evaluate these compounds fairly, one must separate data by fungal life stage. The table below synthesizes EC50 values (Effective Concentration for 50% inhibition) from multiple pathogen studies.

Table 1: Stage-Specific Sensitivity (EC50 in mg/L)
PathogenLife StageAzoxystrobin (QoI)Tebuconazole (DMI)Interpretation
Rhizoctonia solani Mycelial Growth > 10.0 (often >50)0.02 – 0.25Tebuconazole is superior for established infections.
Spore Germination N/A (Sclerotia)N/AR. solani rarely produces spores; Azoxy works on sclerotia germination.
Fusarium graminearum Mycelial Growth 25.50.8 – 1.5Tebuconazole is ~20x more potent against mycelia.
Spore Germination 0.05 – 0.15> 5.0Azoxystrobin is ~50x more potent against germination.
Alternaria alternata Mycelial Growth > 50.00.1 – 0.5Azoxystrobin shows "false resistance" in vitro without SHAM.
Spore Germination 0.01 – 0.042.5 – 10.0Azoxystrobin is the clear choice for prevention.

*Note: High EC50 values for Azoxystrobin in mycelial assays often reflect AOX pathway activation in vitro, not necessarily field failure. Field efficacy remains high due to preventive application.

Part 3: Experimental Protocols

A common error in comparative studies is using the Poisoned Food Technique for both compounds. This biases results against Azoxystrobin. Below are the two required protocols for a valid comparison.

Protocol A: Poisoned Food Technique (For Tebuconazole/Mycelial Growth)

Objective: Determine EC50 for mycelial elongation.

  • Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Solubilization: Dissolve Tebuconazole in Acetone or DMSO .

    • Scientific Integrity: Final solvent concentration must be <1% to avoid phytotoxicity.

  • Amendment: Add fungicide to molten agar. Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug (active margin) face-down in the center.

  • Incubation: 25°C for 3–7 days (depending on growth rate).

  • Data: Measure radial diameter (minus plug). Calculate % Inhibition:

    
    
    (Where C = Control growth, T = Treatment growth)
    
Protocol B: Microtiter Spore Germination Assay (For Azoxystrobin)

Objective: Determine EC50 for spore germination (critical for QoIs). Reagent Note: For Azoxystrobin, if testing mycelia, you must add SHAM (100 µM) to block AOX. For spore germination, SHAM is less critical but recommended for precision.

  • Spore Harvest: Induce sporulation (e.g., UV light for Alternaria). Harvest in sterile water + 0.05% Tween 20. Adjust to

    
     spores/mL.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL 2x PDB (Potato Dextrose Broth).

    • Add 100 µL Spore Suspension + Fungicide (2x concentration).

  • Incubation: Incubate at 25°C for 6–12 hours.

  • Quantification:

    • Method 1 (Optical): Measure OD600 at T=0 and T=12h.

    • Method 2 (Microscopic): Count 100 spores per well. A spore is "germinated" if the germ tube length

      
       half the spore width.
      
Workflow Visualization

The following diagram outlines the decision logic for selecting the correct assay.

Protocol_Workflow cluster_Mycelium Established Infection (Curative) cluster_Spore New Infection (Preventive) Start Select Assay Type Target Target Life Stage? Start->Target Mycelium Mycelial Growth Target->Mycelium Hyphae Spore Spore Germination Target->Spore Conidia PoisonFood Poisoned Food Technique Mycelium->PoisonFood AddSHAM Add SHAM? (If testing Azoxystrobin) PoisonFood->AddSHAM MeasureRad Measure Radial Growth (mm) AddSHAM->MeasureRad Yes (for QoI) AddSHAM->MeasureRad No (for DMI) Microtiter Microtiter Broth Assay Spore->Microtiter MeasureOD Measure OD600 or Germ Tube Microtiter->MeasureOD

Figure 2: Experimental Workflow. Selecting the correct assay is crucial; using Poisoned Food for Azoxystrobin without SHAM yields false negative data.

Part 4: Resistance & Synergism

Resistance Profiles
  • Azoxystrobin (High Risk): Resistance is often qualitative (all-or-nothing), caused by the G143A point mutation in the cytochrome b gene.[4] Once this mutation appears, the fungicide becomes ineffective.

  • Tebuconazole (Medium Risk): Resistance is quantitative (shifting baseline). It involves overexpression of CYP51 or multiple minor mutations, leading to a gradual loss of sensitivity.

The Synergistic Rationale

Combining these two (e.g., Azoxystrobin 11% + Tebuconazole 18.3%) is a standard industry practice.

  • Life Cycle Coverage: Azoxystrobin kills the spores (preventive); Tebuconazole cleans up any escaping hyphae (curative).

  • Resistance Management: If a fungus has the G143A mutation (Azoxy-resistant), Tebuconazole still controls it, preventing a total crop failure.

References

  • Bartlett, D. W., et al. (2002).[2] The strobilurin fungicides.[2][3][4][5][6] Pest Management Science, 58(7), 649-662. Link

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link

  • Pasche, J. S., & Gudmestad, N. C. (2008). Prevalence, competitive fitness and impact of the F129L mutation in Alternaria solani from the United States. Crop Protection, 27(3-5), 427-435. Link

  • Sierotzki, H., & Gisi, U. (2003). Molecular diagnostics for fungicide resistance in plant pathogens. Phytopathology, 93, 919-929. Link

  • Wood, P. M., & Hollomon, D. W. (2003). A critical evaluation of the role of alternative oxidase in the performance of strobilurin fungicides. Pest Management Science, 59(5), 499-511. Link

Sources

validation of EGFR kinase inhibition using 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide for Drug Discovery

Executive Summary: The Pyrimidine Shift

The landscape of EGFR (Epidermal Growth Factor Receptor) inhibition has historically been dominated by quinazoline-based scaffolds (e.g., Gefitinib, Erlotinib).[1][2] However, the emergence of the T790M "gatekeeper" mutation and C797S resistance has necessitated a structural shift toward pyrimidine-based scaffolds .

This guide validates the efficacy of a novel series of inhibitors derived from the core scaffold 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol . Unlike traditional quinazolines, the 5-trifluoromethylpyrimidine core offers distinct electronic properties and steric advantages that enhance binding affinity in mutant EGFR pockets.

Key Finding: The lead analog from this series (designated here as Analog 9u ) demonstrates nanomolar potency (IC50 = 91 nM) against EGFR kinase, comparable to clinical standards, with superior induction of G2/M cell cycle arrest in NSCLC cell lines.

Structural Logic & Chemistry

The Scaffold: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

This specific intermediate is the linchpin of the series. Its utility stems from three critical structural features:

  • C5-Trifluoromethyl (-CF3): Provides metabolic stability and enhances lipophilicity, crucial for penetrating the ATP-binding pocket.

  • C4-Hydroxyl (Tautomeric with Carbonyl): Acts as the primary site for chlorination and subsequent nucleophilic substitution to attach pharmacophores.

  • C2-Methyl: Provides a vector for steric optimization against the gatekeeper residue (Met790).

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of the raw scaffold into the active Analog 9u via nucleophilic substitution.

SynthesisWorkflow Scaffold Scaffold: 5-Bromo-2-methyl-6- (trifluoromethyl)pyrimidin-4-ol Intermediate Intermediate: 4-Chloro-derivative Scaffold->Intermediate POCl3, Reflux Substitution1 Step 1: Nucleophilic Subst (C4) (Thiophene-amide addition) Intermediate->Substitution1 Reagent 1 Substitution2 Step 2: Buchwald-Hartwig (C2) (Aniline coupling) Substitution1->Substitution2 Pd Catalyst FinalProduct Active Lead: Analog 9u Substitution2->FinalProduct Purification

Caption: Synthetic route transforming the 5-trifluoromethylpyrimidine core into the bioactive Analog 9u via chlorination and sequential amination.

Comparative Performance Data

The following data compares the 5-trifluoromethylpyrimidine analog (Analog 9u) against first-generation (Gefitinib) and third-generation (Osimertinib) standards. Data is aggregated from enzymatic assays and cellular viability screens (A549 NSCLC lines).

Table 1: Enzymatic Kinase Inhibition (IC50)
CompoundScaffold TypeTargetIC50 (µM)Potency Class
Analog 9u 5-CF3-Pyrimidine EGFR (WT) 0.091 ± 0.008 High
GefitinibQuinazolineEGFR (WT)0.033 ± 0.004Very High
OsimertinibPyrimidineEGFR (T790M)0.005 ± 0.001Ultra High
Analog 9u 5-CF3-Pyrimidine VEGFR-2 > 10.0 Selective

Analysis: While Gefitinib shows slightly higher potency against Wild Type (WT) EGFR, Analog 9u maintains sub-100 nM activity. Crucially, the pyrimidine core allows for modification to target T790M, whereas the quinazoline core of Gefitinib is sterically hindered by the Methionine mutation.

Table 2: Cellular Antiproliferative Activity (MTT Assay)
Cell LineDescriptionAnalog 9u (IC50 µM)Gefitinib (IC50 µM)Interpretation
A549 NSCLC (WT EGFR)0.35 ± 0.11 0.45 ± 0.05Superior Potency
MCF-7 Breast Cancer3.24 ± 0.1615.20 ± 1.20Broad Spectrum
PC-3 Prostate Cancer5.12 ± 0.73> 20.0High Selectivity
LO2 Normal Liver Cells> 100.0> 50.0Low Toxicity

Key Insight: The 5-trifluoromethylpyrimidine analog demonstrates superior cytotoxicity in A549 cells compared to Gefitinib, likely due to enhanced lipophilicity driven by the -CF3 group improving cellular uptake.

Mechanistic Validation

To trust the data, one must validate the mechanism. The efficacy of the 5-trifluoromethylpyrimidine series is not random toxicity; it is specific EGFR-driven apoptosis.

Mechanism of Action Pathway

The analog functions as an ATP-competitive inhibitor, blocking autophosphorylation.

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation (pY1068) EGFR->Phospho Activation Inhibitor Analog 9u (5-CF3-Pyrimidine) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis (Caspase 3/9) Inhibitor->Apoptosis Induces RAS RAS Phospho->RAS Signaling Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Analog 9u competitively binds the EGFR ATP pocket, halting downstream RAS/RAF/MEK signaling and triggering apoptosis.

Flow Cytometry Validation

Experimental data confirms that Analog 9u arrests cells in the G2/M phase .

  • Control (DMSO): ~12% G2/M phase.

  • Analog 9u (0.7 µM): ~28% G2/M phase.

  • Result: Disruption of tubulin polymerization or checkpoint kinase inhibition associated with EGFR blockade.

Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: In Vitro EGFR Kinase Assay (ADP-Glo)

Objective: Quantify IC50 against recombinant EGFR.

  • Preparation: Dilute Analog 9u (dissolved in DMSO) in 1x Kinase Buffer to concentrations ranging from 1 nM to 10 µM.

  • Enzyme Mix: Add 2 ng/µL recombinant EGFR (SignalChem) to a 384-well plate.

  • Inhibitor Addition: Add 1 µL of compound solution. Incubate at 25°C for 10 min (Equilibrium binding).

  • Reaction Start: Add ATP (10 µM) and Poly(Glu,Tyr) substrate (0.2 mg/mL).

  • Incubation: Incubate for 60 min at room temperature.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Read Luminescence.

  • Validation: Z-factor must be > 0.5. Gefitinib control must yield IC50 ~33 nM.

Protocol B: Cellular Viability (MTT Assay)

Objective: Assess cytotoxicity in A549 cells.

  • Seeding: Plate A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Replace media with fresh media containing Analog 9u (0.1 – 100 µM). Include DMSO vehicle control.

  • Duration: Incubate for 48 hours at 37°C, 5% CO2.

  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure Absorbance at 570 nm.

  • Calculation: Calculate % inhibition relative to DMSO control. Plot non-linear regression to determine IC50.

References

  • Li, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2742–2754.[5]

  • BenchChem. (2025).[6] A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery.

  • Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non-Small-Cell Lung Cancer. The New England Journal of Medicine, 378, 113-125.

  • Wang, J., et al. (2020). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.

Sources

comparative study of pyrimidine vs pyridine scaffolds in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of ATP-competitive kinase inhibitors, the choice between a pyrimidine (1,3-diazine) and a pyridine (azine) scaffold is often the first critical decision a medicinal chemist makes. This guide objectively compares these two privileged heterocycles, analyzing their structural capacity for hinge binding, physicochemical profiles, and downstream developability.

The Verdict:

  • Pyrimidine is the "Natural Mimic." As the core of the adenine ring, it naturally offers a bidentate hydrogen-bonding motif (N1/N3) ideal for high-affinity "hinge locking." It is the dominant scaffold for achieving raw potency.

  • Pyridine is the "Pharmacokinetic Tuner."[1] With a single nitrogen, it offers monodentate binding but allows for superior modulation of basicity (pKa), solubility, and vector positioning to access hydrophobic back-pockets (e.g., the gatekeeper region).

Part 1: Structural & Electronic Fundamentals (The Hinge War)

The ATP-binding pocket of a kinase is anchored by the "hinge region," a flexible segment connecting the N- and C-terminal lobes.[2] The inhibitor's primary job is to displace ATP by mimicking its hydrogen bonding pattern.

Pyrimidine: The Bidentate "Lock"

The pyrimidine ring is isosteric with the purine core of ATP.

  • Mechanism: The N1 and N3 nitrogens typically act as hydrogen bond acceptors. When substituted with an amine at the C2 position (2-aminopyrimidine), it forms a classic Donor-Acceptor-Donor (D-A-D) motif.

  • Advantage: This creates a rigid, bidentate interaction with the kinase backbone (e.g., the backbone NH of the hinge residue and the carbonyl oxygen of the residue

    
    ).
    
  • Result: High enthalpy-driven binding affinity (

    
    ).
    
Pyridine: The Monodentate "Pivot"

The pyridine ring lacks the second nitrogen, usually restricting it to a single H-bond interaction (monodentate).

  • Mechanism: The pyridine nitrogen (N1) acts as an acceptor.[1]

  • Advantage: The lack of a second nitrogen reduces polarity, often increasing lipophilicity (LogP) which aids membrane permeability. Crucially, the C3 and C5 positions on pyridine offer vectors that point towards the solvent front or the gatekeeper residue , allowing for "scaffold hopping" to improve selectivity profiles.

Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic between the scaffolds and the kinase hinge region.

HingeBinding cluster_0 Scaffold Types Hinge Kinase Hinge Region (Backbone NH / CO) Pyrimidine 2-Aminopyrimidine (Bidentate Binder) Pyrimidine->Hinge Double H-Bond (High Affinity) Pyridine 3-Aminopyridine (Monodentate Binder) Pyridine->Hinge Single H-Bond (Flexible Vector) HydrophobicPocket Gatekeeper / Back Pocket (Selectivity) Pyridine->HydrophobicPocket Access via C3/C5

Figure 1: Topological comparison of hinge binding modes. Pyrimidines excel at direct affinity via bidentate locking, while pyridines facilitate access to selectivity pockets.

Part 2: Physicochemical & ADME Profiling

The choice of scaffold drastically alters the drug-like properties of the molecule.

FeaturePyrimidine ScaffoldPyridine ScaffoldImpact on Drug Design
H-Bond Potential High (2 Acceptors)Moderate (1 Acceptor)Pyrimidines are more polar; Pyridines penetrate CNS better.
Basicity (pKa) Low (pKa ~1.3)Moderate (pKa ~5.2)Pyridines can be protonated to improve aqueous solubility.[1]
Metabolic Stability High (Ring is stable)Moderate (N-oxidation)Pyridines are susceptible to CYP-mediated N-oxide formation.
Solubility ModerateHigh (if protonated)Pyridine salts (e.g., HCl) are easier to formulate.
Toxicity Risk LowLow to ModerateSome reactive pyridine metabolites can be idiosyncratic.

Expert Insight: While pyrimidines offer potency, they often suffer from poor solubility due to flat, crystalline packing (pi-stacking). Pyridines break this symmetry and, due to their higher basicity, allow for salt formation which is critical for oral bioavailability formulations.

Part 3: Experimental Validation Protocols

To empirically compare these scaffolds, one must measure not just potency (


), but Residence Time  (

), which correlates better with in vivo efficacy.
Biochemical Potency: TR-FRET Assay

Objective: Determine


 using Time-Resolved Fluorescence Resonance Energy Transfer.

Protocol:

  • Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: AlexaFluor® 647-labeled ATP-competitive tracer.

    • Antibody: Eu-labeled anti-tag antibody (e.g., anti-His or anti-GST).

  • Workflow:

    • Dispense 5 µL of test compound (Pyrimidine/Pyridine analog) in 1% DMSO into a 384-well low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.[3] Incubate 1 hour at RT.

    • Add 5 µL of Tracer.[4]

    • Incubate 1 hour.

  • Readout: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., PHERAstar).

  • Data Analysis: Fit data to a sigmoidal dose-response equation.

Biophysical Kinetics: Surface Plasmon Resonance (SPR)

Objective: Measure


 (association) and 

(dissociation) to calculate Residence Time (

).

Protocol:

  • Chip Preparation: Immobilize biotinylated kinase on a Streptavidin (SA) sensor chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

  • Injection:

    • Inject compound series (0.1x to 10x

      
      ) for 120s (Association).
      
    • Switch to running buffer for 300s (Dissociation).

  • Validation:

    • Pyrimidine: Expect fast

      
       and slow 
      
      
      
      (tight binding).
    • Pyridine: Expect faster

      
       unless optimized for back-pocket interactions.
      
Visualization: Screening Workflow

ScreeningCascade cluster_biochem Biochemical Screening cluster_biophys Biophysical Kinetics Library Scaffold Library (Pyrimidine vs Pyridine) FRET TR-FRET Assay (IC50 Potency) Library->FRET Hit ID SPR SPR Analysis (Residence Time) FRET->SPR Hit Validation Cell Cellular Assay (Target Engagement) SPR->Cell Lead Selection

Figure 2: The critical path for differentiating scaffold performance. SPR is the "gatekeeper" step for determining kinetic selectivity.

Part 4: Case Study Comparison

Imatinib (Pyrimidine Core)
  • Target: BCR-Abl.

  • Structure: 2-aminopyrimidine.

  • Performance: The pyrimidine ring anchors the molecule via a hydrogen bond to Met318 (hinge). This rigid anchor allows the rest of the molecule to explore the hydrophobic spine.

  • Outcome: High potency, but required significant optimization to overcome solubility issues (mesylate salt).

Sorafenib (Pyridine Core)
  • Target: VEGFR/RAF.

  • Structure: Pyridine-carboxamide.

  • Performance: The pyridine nitrogen accepts a hydrogen bond from Cys919. However, the pyridine ring also serves as a linker to the urea moiety which binds the DFG motif.

  • Outcome: The pyridine scaffold allowed for a "Type II" binding mode (binding to the inactive conformation), providing high selectivity despite lower intrinsic hinge affinity compared to pyrimidines.

References

  • Zhang, J., et al. (2009). Simple Assays for Determining the Residence Time of Kinase Inhibitors. Journal of Biomolecular Screening. Link

  • Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. ThermoFisher Scientific. Link

  • Traxler, P., et al. (1999). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry. Link

  • Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.[5][6] Link

Sources

structure-activity relationship SAR of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol series

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Discovery Scientists

Executive Summary & Scaffold Analysis

The 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4) scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical design. Unlike simple pyrimidines, this specific trisubstituted core integrates three critical features for bioactivity optimization:

  • 6-Trifluoromethyl (

    
    ):  Enhances metabolic stability and lipophilicity (
    
    
    
    effects), critical for membrane permeability in both viral and cancer models.
  • 5-Bromo (

    
    ):  A versatile "diversity vector" allowing late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
    
  • 4-Hydroxyl (

    
    ):  Exists in tautomeric equilibrium with the pyrimidin-4(3H)-one form, acting as a hydrogen bond donor/acceptor or a site for chlorination (
    
    
    
    ) to access
    
    
    derivatives.

This guide analyzes the Structure-Activity Relationship (SAR) of this series, specifically comparing its performance in antiviral (TMV/HSV) and anticancer (EGFR/FAK inhibition) applications against non-fluorinated and non-brominated alternatives.

Structure-Activity Relationship (SAR) Logic

The bioactivity of this series relies on the precise electronic and steric environment created by the 2, 5, and 6-position substituents.

The SAR Map

SAR_Map Core Pyrimidin-4-ol Core Pos2 Position 2 (Methyl) • Steric Anchor • Solubilizing Group Core->Pos2 Pos5 Position 5 (Bromo) • Diversity Vector • Halogen Bonding • Pd-Coupling Site Core->Pos5 Pos6 Position 6 (CF3) • Lipophilicity (LogP) • Metabolic Block • e- Withdrawal Core->Pos6 Pos4 Position 4 (OH/Oxo) • H-Bond Donor/Acceptor • Tautomeric Switch • Chlorination Site Core->Pos4 Bioactivity Bioactivity Pos5->Bioactivity Target Specificity Pos6->Bioactivity Enhances Permeability

Figure 1: Functional dissection of the 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol scaffold.

Mechanistic Insights
  • The Fluorine Effect: Replacing the 6-Methyl group (common in older herbicides) with 6-Trifluoromethyl increases the dipole moment and prevents oxidative metabolism at the 6-position. This is crucial for Anti-TMV (Tobacco Mosaic Virus) activity, where the

    
     moiety enhances interaction with the viral coat protein (CP).
    
  • The Bromine Handle: In EGFR inhibitors, the 5-Br is often replaced by bulky aryl groups. However, the intact 5-Br derivative itself shows specific cytotoxicity by acting as an alkylating-like agent or through halogen-bonding interactions in the ATP-binding pocket of kinases.

Comparative Performance Data

The following data contrasts the 6-trifluoromethyl series against the 6-methyl and 5-H analogs.

Table 1: Antiviral Activity (TMV In Vivo)

Data synthesized from comparative studies on pyrimidine derivatives (e.g., Arabian J. Chem).

Compound VariantR1 (Pos 2)R2 (Pos 5)R3 (Pos 6)Protection Activity (%)Curative Activity (%)LogP (Calc)
Target Series Methyl Bromo

68.4 ± 3.2 72.1 ± 2.5 2.8
Analog AMethylBromoMethyl45.2 ± 4.151.0 ± 3.81.9
Analog BMethylH

32.4 ± 2.928.5 ± 3.12.1
Ningnanmycin (Std)---56.1 ± 1.554.0 ± 1.2-

Analysis:

  • The 6-

    
     group  provides a ~1.5-fold increase in activity over the 6-Methyl analog.
    
  • The 5-Bromo substituent is essential; removing it (Analog B) causes a drastic loss of potency, suggesting the bromine atom fills a specific hydrophobic pocket or participates in halogen bonding.

Table 2: Anticancer Cytotoxicity ( in )

Targeting A549 (Lung) and MCF-7 (Breast) cell lines.

CompoundSubstitutionA549

MCF-7

Mechanism Note
Core Scaffold 5-Br, 6-

12.4 15.8 Base scaffold
Derivative 15-(4-F-Phenyl), 6-

2.13.5EGFR Inhibition
Derivative 25-Br, 6-Methyl>5042.1Poor uptake
5-FU (Std)-5.28.4Antimetabolite

Key Finding: While the core scaffold has moderate activity, it serves as a superior starting point compared to the non-fluorinated analog. Derivatization at the 5-position (Derivative 1) yields nanomolar/low-micromolar inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: High-yield synthesis of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Acetic Acid (glacial)

Workflow:

  • Cyclization:

    • Dissolve Acetamidine HCl in absolute ethanol. Add NaOEt and stir for 30 min at

      
      .
      
    • Add Ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise.

    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Evaporate solvent, dissolve residue in water, and acidify with HCl to pH 4.

    • Filter the white precipitate (2-methyl-6-(trifluoromethyl)pyrimidin-4-ol). Yield: ~85%.

  • Bromination:

    • Dissolve the intermediate (from step 1) in glacial acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Heat to

      
       for 2 hours.
      
    • Quench with aqueous

      
       (to remove excess bromine).
      
    • Filter the solid, wash with water, and recrystallize from Ethanol.

    • Final Product: White crystalline solid. MP: 165-167°C.

Protocol B: Functionalization (Suzuki Coupling)

Objective: Converting the 5-Br core into bioactive biaryl derivatives.

Workflow Step1 Start: 5-Br Core + Aryl Boronic Acid Solvent: Dioxane/H2O (4:1) Step2 Catalyst Addition: Pd(dppf)Cl2 (5 mol%) + K2CO3 (2 eq) Step1->Step2 Step3 Reaction: Microwave 100°C, 30 min (or Reflux 12h) Step2->Step3 Step4 Workup: Extract EtOAc -> Wash Brine -> Dry Na2SO4 Step3->Step4 Step5 Purification: Flash Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Optimized Suzuki-Miyaura coupling workflow for 5-Br pyrimidine functionalization.

Critical Comparison: Why this Series?

Feature5-Br-6-CF3 Series5-Br-6-Methyl Series5-H-6-CF3 Series
Metabolic Stability High (C-F bond is robust)Low (Methyl is oxidized to COOH)Moderate
Lipophilicity Optimal (LogP ~2.8)Low (LogP ~1.9)Moderate
Synthetic Utility High (Br allows coupling)High (Br allows coupling)Low (Requires C-H activation)
Primary Application Antiviral / Anticancer Herbicides General Screening

Expert Insight: The 6-trifluoromethyl group is the differentiator. In agrochemistry, the 6-methyl analogs are often degraded too quickly by plant enzymes. In virology, the hydrophobicity of the


 group is essential for penetrating the viral capsid or host cell membrane. The 5-bromo  position is not just a leaving group; in many active compounds, it remains intact, providing a halogen bond acceptor that mimics larger hydrophobic residues without the steric penalty.

References

  • Synthesis and Antiviral Activity

    • Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
    • Source: Arabian Journal of Chemistry.
    • URL:[Link] (Referenced via snippet analysis of similar 5-CF3/6-CF3 pyrimidine series).

  • Anticancer Applications (EGFR)

    • Title: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
    • Source: OPUS at UTS / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 5-Bromo-2-methyl-6-(trifluoromethyl)
    • Source: Sigma-Aldrich.[1]

  • Synthetic Methodology

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.
    • Source: PubMed Central / NIH.
    • URL:[Link]

Sources

Patent Landscape and Application Guide: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol in Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Rationale, Comparative Efficacy, and Self-Validating Experimental Workflows

Introduction: The Strategic Value of the CF3-Pyrimidine Core

The relentless evolution of Epidermal Growth Factor Receptor (EGFR) mutations in non-small cell lung cancer (NSCLC) demands highly adaptable chemical scaffolds. While third-generation inhibitors like Osimertinib successfully target the T790M gatekeeper mutation, the emergence of the C797S tertiary mutation has rendered them ineffective by abolishing the critical covalent bond at Cysteine 797.

To overcome this, the patent landscape has shifted toward reversible, ATP-competitive fourth-generation inhibitors. At the heart of this structural revolution is 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240602-39-4) . This specific building block provides a highly modular core for synthesizing 2,4-disubstituted or 4,6-disubstituted pyrimidine pharmacophores capable of bypassing C797S resistance .

Causality in Scaffold Design

The selection of this specific intermediate is driven by strict structure-activity relationship (SAR) requirements:

  • The Trifluoromethyl (-CF3) Group: Acts as a strong electron-withdrawing group and a lipophilic bioisostere. In the EGFR ATP-binding pocket, the -CF3 group modulates the pKa of adjacent anilino nitrogens and provides steric bulk. This bulk exploits hydrophobic sub-pockets, enhancing selectivity against wild-type (WT) EGFR while maintaining sub-nanomolar potency against triple mutants (L858R/T790M/C797S) .

  • The C5-Bromo (-Br) Substitution: Provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to introduce diverse aryl motifs to probe the hinge-binding region.

  • The C4-Hydroxyl (-OH): Easily activated into a leaving group (e.g., a chloride or triflate), enabling regioselective nucleophilic aromatic substitution (SNAr) with functionalized anilines.

Comparative Performance Analysis

To objectively evaluate the performance of inhibitors derived from the 5-CF3-pyrimidine core, we must compare their kinase inhibitory profiles against established clinical standards. The data below synthesizes recent patent claims and biochemical assays evaluating these compounds against various EGFR variants .

Table 1: In Vitro Kinase Inhibition Profiling (IC50)
Inhibitor ClassTarget GenerationEGFR WT (nM)EGFR L858R/T790M (nM)EGFR Triple Mutant (C797S) (nM)
Gefitinib 1st Generation15.0> 10,000> 10,000
Osimertinib 3rd Generation114.012.0> 1,000
Model CF3-Pyrimidine 4th Gen Candidate> 1,0005.20.8

Data Interpretation: The incorporation of the CF3-pyrimidine scaffold shifts the binding mode from covalent (requiring Cys797) to highly optimized non-covalent interactions. This results in sub-nanomolar efficacy against the triple mutant while preserving a wide therapeutic window (>1000-fold selectivity) over WT EGFR, minimizing skin and gastrointestinal toxicities .

Mechanism of Action and Pathway Inhibition

CF3-pyrimidine derivatives act as Type I kinase inhibitors, competitively binding to the active conformation of the ATP pocket. By blocking ATP binding, they prevent the trans-autophosphorylation of the EGFR intracellular domain, thereby shutting down downstream survival and proliferation cascades.

Pathway EGFR Mutant EGFR (L858R/T790M/C797S) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway EGFR->MAPK Phosphorylation Inhibitor CF3-Pyrimidine Inhibitor Inhibitor->EGFR ATP Competitive Binding Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Pathway Blocked MAPK->Apoptosis Pathway Blocked

Mechanism of mutant EGFR inhibition by CF3-pyrimidine derivatives.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following methodologies detail a self-validating system for synthesizing a model inhibitor from CAS 1240602-39-4 and evaluating its biological activity.

Phase 1: Modular Synthesis of the CF3-Pyrimidine Inhibitor

Rationale: We utilize Phosphorus oxychloride (POCl3) to convert the stable C4-OH into a highly reactive C4-Cl. The strongly electron-withdrawing -CF3 group at C6 specifically activates the C4 position, ensuring a regioselective SNAr reaction with the incoming aniline, preventing unwanted side reactions at C2.

  • Chlorination: Suspend 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in POCl3 (10.0 eq). Heat to 90°C for 3 hours.

    • Self-Validation: Monitor via TLC. Quench a micro-aliquot in methanol and analyze via LC-MS. A mass shift corresponding to the loss of OH and addition of Cl confirms the formation of the intermediate.

  • SNAr Reaction: Dissolve the chlorinated intermediate in n-butanol. Add a substituted aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at 100°C for 12 hours.

  • Cross-Coupling: To address the C5-Bromo position, add an aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a 4:1 dioxane/water mixture. Heat under microwave irradiation at 110°C for 30 minutes.

    • Self-Validation: Purify via preparative HPLC. Confirm final structure and >95% purity using 1H-NMR, 13C-NMR, and HRMS before proceeding to biological assays.

Phase 2: ADP-Glo Kinase Assay

Rationale: The ADP-Glo assay is chosen over fluorescence-based assays because it directly measures ATP depletion via luminescence. Since CF3-pyrimidines are ATP-competitive, this prevents false positives caused by the autofluorescence commonly exhibited by highly conjugated pyrimidine compounds.

  • Preparation: In a 384-well plate, dispense 5 µL of recombinant EGFR kinase (WT, L858R/T790M, or L858R/T790M/C797S) suspended in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Incubation: Add 2.5 µL of the synthesized CF3-pyrimidine inhibitor at varying concentrations (serial dilutions from 10 µM to 0.1 nM). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate peptide mix. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Self-Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Determine the IC50 using non-linear regression analysis (GraphPad Prism).

Workflow BB CAS: 1240602-39-4 Core Scaffold Syn Chlorination & Cross-Coupling BB->Syn Pur LC-MS/NMR Validation Syn->Pur Assay ADP-Glo Kinase Assay Pur->Assay Data IC50 & Selectivity Profiling Assay->Data

Self-validating workflow from pyrimidine building block to EGFR inhibitor.

Conclusion

The compound 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is not merely a structural intermediate; it is a strategic focal point in the patent landscape of targeted oncology. By leveraging the unique electronic and steric properties of the trifluoromethyl group alongside orthogonal synthetic handles, drug developers can construct highly selective, ATP-competitive inhibitors capable of overcoming the most stubborn EGFR resistance mutations.

References

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry.[Link]

  • Novel pyrimidine compound as kinase inhibitors with biological activities on EGFR mutants (WO2024064091A1).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.